3-MeOARh-NTR
Description
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Properties
Molecular Formula |
C33H30N3O8+ |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[9-(2-carboxyphenyl)-7-methoxy-6-[(4-nitrophenyl)methoxycarbonylamino]xanthen-3-ylidene]-diethylazanium |
InChI |
InChI=1S/C33H29N3O8/c1-4-35(5-2)22-14-15-25-28(16-22)44-29-18-27(34-33(39)43-19-20-10-12-21(13-11-20)36(40)41)30(42-3)17-26(29)31(25)23-8-6-7-9-24(23)32(37)38/h6-18H,4-5,19H2,1-3H3,(H,37,38)/p+1 |
InChI Key |
DIXSWIOVQOAGAZ-UHFFFAOYSA-O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling "3-MeOARh-NTR": A Technical Guide to the Nitroreductase-Prodrug System
Disclaimer: The chemical name "3-MeOARh-NTR" does not correspond to a recognized compound in standard chemical databases and literature. It is likely a misnomer or a highly specific, non-public shorthand. However, the components of the name suggest a strong connection to the field of targeted cancer therapy and cell ablation studies, specifically involving a prodrug with a 3-methoxy group designed for activation by the enzyme nitroreductase (NTR). This guide provides an in-depth technical overview of the nitroreductase-prodrug system, a cornerstone of modern targeted therapies, focusing on the principles that would govern a hypothetical "3-MeO-Aryl-Nitroreductase" prodrug.
Introduction to the Nitroreductase (NTR) System
The Nitroreductase (NTR) system is a powerful tool in experimental therapeutics, particularly for gene-directed enzyme prodrug therapy (GDEPT) and targeted cell ablation. The strategy relies on the expression of a bacterial or yeast nitroreductase enzyme in specific target cells (e.g., cancer cells). These enzymes can reduce the nitro group of a relatively non-toxic prodrug to a highly cytotoxic hydroxylamine (B1172632) or amine, leading to localized cell death. This targeted activation minimizes systemic toxicity, a major challenge in conventional chemotherapy.
The components of the likely intended name can be broken down as follows:
-
3-MeO: Indicates the presence of a methoxy (B1213986) group (-OCH₃) at the 3rd position of an aromatic ring.
-
ARh: This is the most ambiguous part. It could be a shorthand for an "aryl" or "aromatic ring" component of the molecule.
-
NTR: Refers to Nitroreductase, the activating enzyme, and by extension, to a prodrug designed for this system.
This guide will use well-characterized nitroreductase prodrugs, such as Metronidazole and Ronidazole, as exemplars to discuss the chemical structures, properties, and mechanisms relevant to a hypothetical "3-MeO-Aryl" NTR prodrug.
Chemical Structures and Properties of Representative NTR Prodrugs
The efficacy of an NTR prodrug is determined by its chemical and physical properties, which influence its stability, cell permeability, and interaction with the nitroreductase enzyme. While a specific compound "this compound" is not identified, we can examine the properties of established NTR prodrugs.
Metronidazole
Metronidazole is a nitroimidazole-based antibiotic and antiprotozoal medication. Its chemical name is 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol[1]. It is a foundational prodrug in NTR-based therapies.
Ronidazole
Ronidazole is another antiprotozoal agent, with the chemical name (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate[2]. It has been shown to be a more efficient substrate for some nitroreductases compared to metronidazole.
Quantitative Data Summary
| Property | Metronidazole | Ronidazole |
| CAS Number | 443-48-1[3] | 7681-76-7[2] |
| Molecular Formula | C₆H₉N₃O₃[1][3] | C₆H₈N₄O₄[2] |
| Molecular Weight | 171.15 g/mol [1] | 200.15 g/mol [2] |
| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol[4] | (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate[2] |
| Appearance | White to pale yellow crystalline powder[1] | Not specified in search results |
| Solubility | Slightly soluble in organic solvents[1] | Soluble in DMSO[5] |
| SMILES | CC1=NC=C(N1CCO)--INVALID-LINK--[O-][4] | CN1C(=CN=C1COC(=O)N)--INVALID-LINK--[O-][6] |
| InChI Key | VAOCPAMSLUNLGC-UHFFFAOYSA-N[3] | PQFRTXSWDXZRRS-UHFFFAOYSA-N[2] |
Mechanism of Action: The NTR Signaling Pathway
The activation of a nitroaromatic prodrug by nitroreductase is a multi-step process that occurs within the target cell.
-
Prodrug Uptake: The relatively inert prodrug is administered systemically and enters both target and non-target cells.
-
Enzymatic Reduction: Inside the target cells expressing nitroreductase, the enzyme catalyzes the reduction of the nitro group (—NO₂) on the prodrug. This is typically a four-electron reduction that converts the nitro group to a hydroxylamine group (—NHOH). This step requires a cellular reductant, usually NADH or NADPH.
-
Generation of Cytotoxic Agent: The resulting hydroxylamine derivative is a potent DNA-damaging agent. It can cause interstrand cross-links and other forms of DNA damage.
-
Induction of Apoptosis: The extensive DNA damage triggers the cell's apoptotic pathways, leading to programmed cell death of the target cell.
This targeted activation ensures that the cytotoxic effects are localized to the cells expressing the nitroreductase enzyme.
Caption: Nitroreductase (NTR) prodrug activation pathway.
Experimental Protocols
A key experiment to evaluate a novel NTR prodrug is the cytotoxicity assay in NTR-expressing versus non-expressing cell lines.
NTR-Mediated Cytotoxicity Assay
Objective: To determine the selective cytotoxicity of a candidate prodrug in cells expressing nitroreductase.
Materials:
-
Target cell line (e.g., a human cancer cell line)
-
Same cell line stably transfected with a plasmid expressing a nitroreductase gene (NTR+).
-
Non-transfected (NTR-) cells (as control).
-
Candidate prodrug.
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., MTS or PrestoBlue).
-
Plate reader.
Methodology:
-
Cell Seeding: Seed both NTR+ and NTR- cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prodrug Treatment: Prepare serial dilutions of the candidate prodrug in cell culture medium. Remove the old medium from the plates and add the medium containing the different concentrations of the prodrug. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle-only control to determine the percentage of cell viability. Plot the cell viability against the prodrug concentration and calculate the IC₅₀ (the concentration of prodrug that inhibits cell growth by 50%) for both NTR+ and NTR- cell lines. A significantly lower IC₅₀ in the NTR+ cells indicates successful and selective activation of the prodrug.
Principles of NTR Prodrug Design
The design of effective nitroaromatic prodrugs involves optimizing several factors:
-
Substrate Specificity: The prodrug should be an efficient substrate for the specific nitroreductase enzyme being used. Different bacterial nitroreductases can have different substrate preferences.
-
Low Intrinsic Toxicity: The prodrug itself should have minimal toxicity to non-target cells that do not express the nitroreductase.
-
High Cytotoxicity of the Activated Form: The reduced metabolite (the hydroxylamine) should be highly cytotoxic to ensure efficient killing of the target cells.
-
Pharmacokinetic Properties: The prodrug should have favorable properties for systemic administration, including good solubility, stability in circulation, and efficient distribution to the target tissue. The inclusion of a methoxy group , as suggested by "3-MeO", could influence these properties, for instance, by altering the lipophilicity and metabolic stability of the compound. The synthesis of such compounds often involves nitration of a corresponding methoxy-substituted aromatic precursor[7].
-
Bystander Effect: In some applications, particularly in solid tumors where not all cells may express the enzyme, it is desirable for the activated drug to diffuse to and kill neighboring, non-expressing cancer cells. This is known as the bystander effect. The chemical nature of the activated metabolite will determine its ability to diffuse across cell membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Metronidazole [webbook.nist.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PubChemLite - Ronidazole (C6H8N4O4) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
what is 3-MeOARh-NTR fluorescent probe
An In-depth Technical Guide on 3-MeOARh-NTR: A Fluorescent Probe for Nitroreductase Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroreductase (NTR) is an enzyme that is significantly upregulated in hypoxic environments, a characteristic feature of solid tumors. This makes NTR a crucial biomarker for cancer diagnosis and for evaluating the efficacy of hypoxia-activated prodrugs. Fluorescent probes offer a non-invasive and highly sensitive method for detecting NTR activity in living cells and in vivo models. This guide provides a detailed overview of a representative rhodamine-based fluorescent probe, herein referred to as this compound, designed for the detection of NTR. This probe features a 3-methoxy-rhodamine fluorophore, which is quenched by a p-nitrobenzyl ether recognition moiety. In the presence of NTR and its cofactor NADH, the nitro group is reduced, leading to the release of the highly fluorescent 3-methoxy-rhodamine, thus providing a "turn-on" fluorescent signal for NTR detection.
Core Mechanism of Action
The detection mechanism of this compound relies on a specific enzymatic reaction. The probe is initially in a non-fluorescent state due to the quenching effect of the p-nitrobenzyl group. Nitroreductase, in the presence of the cofactor NADH, catalyzes the reduction of the nitro group on the p-nitrobenzyl ether to an amino group. This transformation triggers a self-immolative cleavage of the ether bond, releasing the highly fluorescent 3-methoxy-rhodamine. The resulting fluorescence intensity is directly proportional to the NTR activity.
Caption: Signaling pathway of this compound activation by NTR.
Data Presentation
The photophysical and performance characteristics of a representative this compound probe are summarized in the tables below. These values are based on typical data for rhodamine-based NTR probes and may vary depending on the specific molecular design and experimental conditions.
Table 1: Photophysical Properties
| Property | Value |
| Fluorophore Core | 3-Methoxy-Rhodamine |
| Excitation Maximum (λex) | ~560 nm |
| Emission Maximum (λem) | ~585 nm |
| Stokes Shift | ~25 nm |
| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | > 0.8 (after activation) |
| Color of Emitted Light | Orange-Red |
Table 2: Performance Characteristics
| Parameter | Value |
| Analyte | Nitroreductase (NTR) |
| Detection Mechanism | NTR-catalyzed reduction & release |
| Response Type | "Turn-on" Fluorescence |
| Limit of Detection (LOD) | < 50 ng/mL |
| Response Time | < 30 minutes |
| Selectivity | High for NTR over other reductases |
| Biocompatibility | Good for live-cell imaging |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound probe.
Synthesis of a Representative this compound Probe
The synthesis of a rhodamine-based NTR probe generally involves the etherification of the rhodamine fluorophore with a p-nitrobenzyl halide.
Materials:
-
3-Methoxy-Rhodamine derivative with a free hydroxyl group
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃) or similar base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve the 3-Methoxy-Rhodamine derivative (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Add 4-nitrobenzyl bromide (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the this compound probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Detection of NTR Activity
This protocol describes the use of this compound to measure NTR activity in a solution-based assay.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Recombinant Nitroreductase (NTR)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) stock solution (e.g., 10 mM in buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in PBS.
-
Prepare serial dilutions of NTR in PBS.
-
In a 96-well plate, add the NTR dilutions.
-
Add NADH to each well to a final concentration of 100-200 µM.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 3-methoxy-rhodamine (e.g., λex = 560 nm, λem = 585 nm).
-
Plot the fluorescence intensity against the NTR concentration to determine the limit of detection.
Live-Cell Imaging of Hypoxia-Induced NTR Activity
This protocol outlines the procedure for visualizing NTR activity in cultured cells under hypoxic conditions.
Materials:
-
Cancer cell line known to upregulate NTR under hypoxia (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)
-
This compound stock solution (1 mM in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Confocal laser scanning microscope
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) for 12-24 hours. A control group should be maintained under normoxic conditions (21% O₂).
-
Prepare a working solution of this compound (e.g., 5-10 µM) in serum-free cell culture medium.
-
Remove the cells from the incubator and wash them with PBS.
-
Incubate the cells with the this compound working solution for 30-60 minutes at 37°C.
-
(Optional) Co-incubate with a nuclear stain like Hoechst 33342 during the last 10-15 minutes of probe incubation.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells immediately using a confocal microscope with appropriate laser lines and emission filters for 3-methoxy-rhodamine and the optional nuclear stain.
Caption: Experimental workflow for live-cell imaging of NTR.
Conclusion
The this compound fluorescent probe represents a valuable tool for the sensitive and selective detection of nitroreductase activity. Its "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for a range of applications from in vitro enzyme kinetics to live-cell imaging of tumor hypoxia. The protocols provided in this guide offer a framework for the synthesis and application of this and similar rhodamine-based NTR probes, which can aid researchers in cancer biology and drug development in their efforts to understand and target the hypoxic tumor microenvironment.
An In-depth Technical Guide to Rhodamine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine-based fluorescent probes are a cornerstone of modern chemical biology and bio-imaging, prized for their exceptional photophysical properties and versatile design.[1] Characterized by a core xanthene structure, these probes exhibit high molar extinction coefficients, excellent fluorescence quantum yields, and good photostability, making them ideal candidates for a wide range of applications.[] Their utility is further enhanced by a remarkable "off-on" switching mechanism, often governed by the reversible opening and closing of a non-fluorescent spirolactam ring. This dynamic structural change, triggered by specific analytes, results in a dramatic increase in fluorescence intensity and a distinct color change, enabling sensitive and selective detection of various species, including metal ions, changes in pH, and the presence of reactive oxygen species (ROS).[1] This guide provides a comprehensive technical overview of the synthesis, mechanisms, and applications of rhodamine-based fluorescent probes.
Core Signaling Pathway: The Spirolactam Ring-Opening Mechanism
The majority of rhodamine-based "turn-on" probes operate on the principle of a reversible equilibrium between a colorless, non-fluorescent spirolactam form and a colorful, highly fluorescent ring-opened amide form. In the absence of the target analyte, the probe exists in the stable, non-emissive spirolactam state. Upon binding of the analyte to a recognition moiety appended to the rhodamine core, the spirolactam ring is induced to open. This structural transformation restores the conjugated π-system of the xanthene fluorophore, leading to a significant enhancement in fluorescence emission.
Data Presentation: Quantitative Properties of Rhodamine-Based Probes
The performance of a fluorescent probe is defined by several key quantitative parameters. The following tables summarize these properties for a selection of rhodamine-based probes, facilitating comparison for specific applications.
Table 1: Probes for Metal Ion Detection
| Probe Name/Derivative | Target Analyte | Detection Limit (LOD) | Linear Range | pH Range | Reference |
| RhB-DCT | Fe³⁺ | 0.0521 µM | 5 - 100 µM | 4.0 - 13.0 | [3] |
| Probe 1 | Fe³⁺ | 8.1 x 10⁻⁸ M | Not Specified | Not Specified | [4] |
| LXY | Fe³⁺ | 3.47 x 10⁻⁹ M | Not Specified | 7.4 | [5] |
| Probe 1 | Cu²⁺ | 4.8 x 10⁻⁷ M | Not Specified | Not Specified | [4] |
| RBO | Cu²⁺ | 28 nM | Not Specified | 7.0 | [6] |
| EtRh-N-NH2 | Cu²⁺ | 6 nM | 0 - 1.0 µM | Not Specified | [7] |
| RECM | Cu²⁺ | 0.21 µM | 1 - 55 µM | Not Specified | [8] |
| Unnamed Rhodamine B derivative | Cu²⁺ | 0.085 µmol/L | 0 - 15.00 µmol/L | Not Specified | [9] |
| TM2 | Cu²⁺ | 2.3 µM | 0 - 50 µM | 5.0 - 9.0 | [10] |
| Unnamed Rhodamine derivative | Hg²⁺ | 3.0 x 10⁻⁸ M | 8.0 x 10⁻⁸ - 1.0 x 10⁻⁵ M | 4.5 - 8.5 | [11][12][13] |
| P | Hg²⁺ | 0.33 µM | 1.0 - 20 µM | 7.0 | [14] |
| G1 | Hg²⁺ | 6.09 x 10⁻⁷ M | Not Specified | Not Specified | [15] |
Table 2: Probes for pH Sensing
| Probe Derivative | pKa | Reference |
| Aniline-derived RSLs | ~4.0 - 6.0 | [16] |
| Probe A (Rhodamine B based) | 5.81 | [17] |
| Probe B (NIR Rhodamine based) | 5.45 | [17] |
| Probe C (Hemicyanine based) | 6.97 | [17] |
| Rh-EA | 3.21 | [18] |
| Rh-AP | 4.51 | [18] |
| Rh-APDA | 4.66 | [18] |
| Rh-APD | 5.7 | [18] |
Table 3: General Photophysical Properties of Parent Rhodamines
| Property | Rhodamine B | Rhodamine 6G |
| Molar Extinction Coefficient (ε) | 106,000 cm⁻¹M⁻¹ (in Methanol)[19][20] | 116,000 cm⁻¹M⁻¹ (at 529.8 nm in Ethanol)[21], 97,000 L mol⁻¹ cm⁻¹ (in Ethanol)[22] |
| Quantum Yield (Φ) | 0.70 (in Ethanol)[1][20], 0.43 (in PBS)[1], 0.65 (in basic ethanol)[23] | 0.95 (in Ethanol)[21][24][25], 0.94 (in Ethanol)[26] |
| Fluorescence Lifetime (τ) | 1.68 ns (in Water)[27], 2.72 ns (in Ethanol)[28], 5.97 ns (in gas phase) | 3.63 ns (on SiO₂/Si)[29] |
| Excitation Max (λex) | 546 nm[30] | 525 nm[25] |
| Emission Max (λem) | 567 nm[30] | 548 nm[25] |
Experimental Protocols
Synthesis of Key Intermediates
Synthesis of Rhodamine B Hydrazide:
This protocol describes a common method for synthesizing the key intermediate, rhodamine B hydrazide, which serves as a platform for creating various rhodamine-based probes.
-
Dissolution: Dissolve rhodamine B in ethanol (B145695).
-
Reaction: Add hydrazine (B178648) hydrate (B1144303) dropwise to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the solution color changes from pink to nearly colorless.
-
Solvent Removal: After cooling, remove the ethanol using a rotary evaporator.
-
Purification: Wash the residue with distilled water to remove excess hydrazine hydrate and obtain the crude product.
-
Drying: Dry the resulting solid under vacuum to yield rhodamine B hydrazide as a pink solid.
Cellular Imaging and Analyte Detection
General Protocol for Live-Cell Imaging:
This protocol outlines the general steps for using rhodamine-based probes for live-cell imaging.
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Probe Loading: Incubate the cells with the rhodamine-based probe at an optimized concentration and for a specific duration in cell culture medium.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove any unbound probe.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific rhodamine derivative.
Protocol for ROS Detection using Dihydrorhodamine 123 (DHR123):
Dihydrorhodamine 123 is a widely used probe for detecting reactive oxygen species.
-
Cell Preparation: Prepare a single-cell suspension from whole blood or cultured cells.
-
Probe Loading: Incubate the cells with DHR123. DHR123 is cell-permeable and non-fluorescent.
-
Oxidation: In the presence of ROS, DHR123 is oxidized to the highly fluorescent rhodamine 123.
-
Analysis: The fluorescence intensity can be quantified using flow cytometry or fluorescence microscopy.
Protocol for Measuring Mitochondrial Membrane Potential:
Rhodamine 123 can also be used to assess mitochondrial membrane potential.
-
Cell Preparation: Prepare adherent or suspension cells.
-
Probe Loading: Incubate the cells with a working solution of Rhodamine 123. The probe accumulates in the mitochondria in a membrane potential-dependent manner.
-
Washing: Wash the cells with a pre-warmed medium to remove the probe that has not entered the mitochondria.
-
Detection: The fluorescence signal can be detected using a fluorescence spectrophotometer, flow cytometer, or fluorescence microscope. A decrease in fluorescence intensity indicates a drop in mitochondrial membrane potential.
Structure-Activity Relationship and Probe Design
The selectivity and sensitivity of rhodamine-based probes are determined by the nature of the recognition moiety attached to the fluorophore. The design of these probes involves a modular approach where a specific ligand or reactive group is coupled to the rhodamine core to achieve targeted analyte detection.
Conclusion
Rhodamine-based fluorescent probes represent a powerful and versatile class of tools for researchers across various scientific disciplines. Their bright fluorescence, high photostability, and tunable "off-on" signaling mechanism make them indispensable for the sensitive and selective detection of a wide array of biologically and environmentally significant analytes. The modular design of these probes allows for the rational development of new sensors with tailored specificities and response characteristics. As imaging technologies and our understanding of complex biological systems continue to advance, the development of novel and sophisticated rhodamine-based probes will undoubtedly play a crucial role in future discoveries.
References
- 1. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 3. mdpi.com [mdpi.com]
- 4. A Colorimetric and Fluorescent Probe Based on Rhodamine B for Detection of Fe3+ and Cu2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Rhodamine B-based fluorescent probe for imaging Cu2+ in maize roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Fluorescence Chemosensory Determination of Cu2+ Using a New Rhodamine–Morpholine Conjugate [mdpi.com]
- 9. A highly selective and sensitive rhodamine-derived fluorescent probe for detection of Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rhodamine based near-infrared fluorescent probe for selective detection of Cu2+ ions and its applications in bioimaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en.lnu.edu.cn [en.lnu.edu.cn]
- 19. Extinction Coefficient [Rhodamine B] | AAT Bioquest [aatbio.com]
- 20. omlc.org [omlc.org]
- 21. omlc.org [omlc.org]
- 22. exciton.luxottica.com [exciton.luxottica.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Rhodamine 6G *CAS 989-38-8* | AAT Bioquest [aatbio.com]
- 26. fluorescence-quantum-yield-of-rhodamine-6g-in-ethanol-as-a-function-of-concentration-using-thermal-lens-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 27. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 28. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
In-depth Technical Guide to the 3-MeOARh Fluorophore: Discovery, Properties, and Applications
An extensive search for the fluorophore designated as "3-MeOARh" has not yielded a specific, publicly documented chemical entity under this name. The following guide is constructed based on the likely interpretation of "3-MeOARh" as a 3-methoxy derivative of an aminorhodamine, a class of fluorescent dyes. This document synthesizes information from the broader family of rhodamine and aminorhodamine dyes to provide a representative technical overview for researchers, scientists, and drug development professionals.
Introduction to Aminorhodamine Dyes
Rhodamines are a class of xanthene-based fluorophores widely utilized in various biological and chemical research fields due to their excellent photophysical properties, including high molar absorptivity, significant fluorescence quantum yields, and good photostability. Aminorhodamines, a subset of this family, are characterized by the presence of amino groups, which can be further functionalized for specific targeting and sensing applications. The introduction of a methoxy (B1213986) (MeO) group, as implied by "3-MeOARh," can modulate the electronic and steric properties of the fluorophore, potentially influencing its spectral characteristics, cell permeability, and target interaction.
Core Synthesis and Characterization
While a specific synthesis protocol for a "3-MeOARh" is not available, the general synthesis of aminorhodamines provides a foundational methodology.
General Synthesis of Aminorhodamines
The synthesis of rhodamine dyes typically involves the condensation of a substituted m-aminophenol with a phthalic anhydride (B1165640) derivative under acidic conditions. For a hypothetical 3-methoxy aminorhodamine, a plausible synthetic route would involve the reaction of a 3-methoxyaniline derivative with a suitable xanthone (B1684191) precursor.
A general workflow for the synthesis is outlined below:
Caption: General synthetic workflow for aminorhodamine dyes.
Experimental Protocol: Representative Aminorhodamine Synthesis
The following is a generalized experimental protocol based on common rhodamine synthesis procedures. Note: This is a representative protocol and would require optimization for a specific 3-methoxy derivative.
-
Reaction Setup: A mixture of the 3-methoxy-substituted m-aminophenol (2 equivalents) and the appropriate phthalic anhydride derivative (1 equivalent) is prepared in a round-bottom flask.
-
Acid Catalyst: A strong acid, such as sulfuric acid or methanesulfonic acid, is added dropwise to the mixture with stirring.
-
Heating: The reaction mixture is heated to a specific temperature (typically between 150-200 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a large volume of water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of dichloromethane (B109758) and methanol) to yield the pure aminorhodamine dye.
-
Characterization: The structure and purity of the final compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Photophysical Properties
The photophysical properties of a fluorophore are critical for its application in fluorescence-based techniques. The following table summarizes the expected photophysical properties of a 3-methoxy aminorhodamine, based on data from related rhodamine derivatives.
| Property | Expected Value Range | Significance |
| Absorption Maximum (λabs) | 540 - 560 nm | Determines the optimal excitation wavelength. |
| Emission Maximum (λem) | 560 - 580 nm | Defines the fluorescence color and detection window. |
| Molar Extinction Coefficient (ε) | > 80,000 M-1cm-1 | A measure of how strongly the fluorophore absorbs light. |
| Fluorescence Quantum Yield (Φ) | 0.4 - 0.9 | The efficiency of converting absorbed photons into emitted photons. |
| Fluorescence Lifetime (τ) | 2 - 4 ns | The average time the fluorophore stays in the excited state. |
| Stokes Shift | 20 - 30 nm | The separation between absorption and emission maxima. |
Applications in Cellular Imaging and Biosensing
Aminorhodamine dyes are extensively used as fluorescent probes in cellular imaging and for the development of biosensors. The presence of a reactive functional group on the aminorhodamine core allows for its conjugation to various biomolecules.
Cellular Imaging Workflow
The general workflow for using a 3-MeOARh-based probe for cellular imaging is depicted below.
Caption: Workflow for cellular imaging with a fluorophore-conjugated probe.
Signaling Pathway Visualization
Aminorhodamine-based biosensors can be designed to report on specific cellular signaling events. For example, a probe could be engineered to change its fluorescence properties upon phosphorylation by a specific kinase.
The diagram below illustrates a hypothetical signaling pathway where a 3-MeOARh-based probe could be used to visualize kinase activity.
Caption: Hypothetical signaling pathway monitored by a 3-MeOARh-based biosensor.
Conclusion
While the specific fluorophore "3-MeOARh" is not prominently documented in scientific literature, the principles governing the synthesis, properties, and applications of aminorhodamine dyes provide a strong framework for understanding its potential. The introduction of a 3-methoxy group could offer subtle yet significant advantages in terms of spectral tuning and biological performance. Further research and explicit characterization of a molecule with this specific structure are necessary to fully elucidate its capabilities as a fluorescent probe for the scientific community.
A Technical Guide to Preliminary Studies Using Nitroreductase-Based Systems for Targeted Cell Ablation
Disclaimer: The specific term "3-MeOARh-NTR" was not identified in the current scientific literature based on the conducted searches. This guide therefore provides a comprehensive overview of the well-established nitroreductase (NTR) enzyme-prodrug system, a versatile tool for inducible and cell-specific ablation in biological research. The principles and protocols described herein are foundational and can be adapted for various research applications.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It covers the core principles of the NTR system, experimental protocols, and data presentation for preliminary studies.
Core Principle of the Nitroreductase (NTR) System
The NTR system is a powerful chemical-genetic method for targeted cell ablation.[1][2][3] It relies on the expression of a bacterial nitroreductase enzyme in specific cells of a model organism.[1][4] This enzyme can convert a harmless prodrug into a potent cytotoxic agent, leading to the death of only the cells expressing the nitroreductase.[1][3] The most commonly used prodrug is metronidazole (B1676534) (Mtz).[1][4] The system is inducible, as cell death only occurs upon administration of the prodrug, and it is reversible, as removal of the prodrug can allow for tissue regeneration in some models.[1][2]
The NTR enzyme, often from E. coli (NfsB), catalyzes the reduction of the nitro group on the prodrug.[1][5] This reduction, which uses NADH or NADPH as a cofactor, converts the prodrug into a cytotoxic product that causes DNA interstrand cross-linking, ultimately leading to apoptosis.[1][6] To visualize the targeted cells and the process of ablation, the nitroreductase is frequently fused to a fluorescent protein (FP-NTR).[1][4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for studies using the NTR system, primarily in the zebrafish model organism.
Table 1: Prodrug Concentrations and Treatment Durations for Cell Ablation in Zebrafish
| Prodrug | Organism Stage | Target Tissue/Cell Type | Concentration | Treatment Duration | Outcome | Reference |
| Metronidazole (Mtz) | Embryos/Larvae | Cardiomyocytes, Pancreatic β-cells, Hepatocytes | Varies by transgenic line | 12 - 72 hours | Cell Ablation | [1][2] |
| Metronidazole (Mtz) | Larvae | Retinal Pigment Epithelium (RPE) | 10 mM | 24 hours | Ablation of central two-thirds of RPE | [6] |
| Ronidazole | Larvae | General cell types | Lower than Mtz | Not specified | More efficient cell ablation than Mtz | [7] |
| Furazolidone | Larvae | General cell types | Lower than Mtz | Not specified | More efficient cell ablation than Mtz | [7] |
Table 2: Comparison of Nitroreductase Variants
| Enzyme | Key Feature | Advantage | Reference |
| NfsB (E. coli) | Canonical enzyme | Widely used and characterized | [4][5] |
| NTR 2.0 | Rationally-engineered variant | Substantially enhanced efficacy at lower Mtz concentrations | [3] |
| NfsA (E. coli) | Alternative E. coli nitroreductase | Higher activity with a broader range of nitroaromatic substrates compared to NfsB | [8] |
Experimental Protocols
The following are generalized key experimental protocols for using the NTR system in zebrafish larvae.
-
Metronidazole (Mtz) Stock: Prepare a 100 mM stock solution of Mtz in 100% DMSO.
-
Working Solution: On the day of the experiment, dilute the Mtz stock solution in embryo water to the desired final concentration (e.g., 10 mM). Add DMSO to a control group of embryos at the same final concentration as the Mtz-treated group to account for any effects of the solvent.[2]
-
Critical Note: Always prepare fresh Mtz working solutions immediately before use.[2]
-
Selection: Select healthy, transgenic embryos/larvae expressing the FP-NTR fusion protein in the cells of interest at the desired developmental stage.
-
Treatment Groups:
-
Experimental Group: Transgenic larvae in Mtz-containing embryo water.
-
Control Group 1: Transgenic larvae in embryo water with the equivalent concentration of DMSO.
-
Control Group 2: Wild-type siblings in Mtz-containing embryo water.
-
Control Group 3: Wild-type siblings in embryo water with the equivalent concentration of DMSO.
-
-
Incubation: Incubate the larvae in the respective solutions for the desired duration (e.g., 12-72 hours), depending on the specific transgenic line and cell type.[1][2] The incubation should be carried out in a dark environment as Mtz can be light-sensitive.
-
Monitoring: Monitor the larvae for signs of cell ablation, such as loss of fluorescence from the targeted cells and morphological changes.
-
Washout (for regeneration studies): After the desired ablation period, wash the larvae thoroughly with fresh embryo water to remove the Mtz. This will halt the ablation process and allow for the study of tissue regeneration.[1]
-
Microscopy: Use fluorescence microscopy to visualize the FP-NTR expressing cells before, during, and after Mtz treatment.
-
Quantification: Quantify the extent of cell ablation by measuring the reduction in the fluorescent area or the number of fluorescent cells.
-
Time-lapse Imaging: For dynamic studies of cell death and regeneration, time-lapse imaging can be employed.[9][10]
Visualizations
Caption: Mechanism of nitroreductase-mediated cell ablation.
Caption: A typical experimental workflow for an NTR-based cell ablation study.
References
- 1. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Nitroreductase-Mediated Cell Ablation in Transgenic Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 6. Nitroreductase/Metronidazole-Mediated Ablation and a MATLAB Platform (RpEGEN) for Studying Regeneration of the Zebrafish Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System [frontiersin.org]
- 9. The Nitroreductase System of Inducible Targeted Ablation Facilitates Cell-specific Regenerative Studies in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nitroreductase system of inducible targeted ablation facilitates cell-specific regenerative studies in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kidney Hypoxia Detection Using a Nitroreductase-Activatable Fluorescent Probe
Product Name: 3-MeOARh-NTR (Hypothetical Representative Probe)
For research use only. Not for use in diagnostic procedures.
Introduction
Kidney hypoxia is a common pathological feature in both acute kidney injury (AKI) and chronic kidney disease (CKD), contributing significantly to their progression. The ability to accurately detect and monitor renal hypoxia is crucial for understanding disease mechanisms and developing effective therapeutic strategies. This compound is a fluorescent probe designed for the sensitive detection of nitroreductase (NTR), an enzyme that is significantly upregulated in hypoxic tissues.[1][2] This probe provides a valuable tool for researchers to visualize and quantify hypoxic regions within the kidney in both in vitro and in vivo models.
The this compound probe is based on a rhodamine fluorophore, which is initially in a non-fluorescent state. In the presence of nitroreductase and a cofactor such as NADH, the nitro group on the probe is reduced to an amino group.[3][4] This enzymatic reaction triggers a conformational change that releases the highly fluorescent rhodamine derivative, leading to a significant "turn-on" fluorescence signal.[4] This mechanism allows for the specific detection of NTR activity, which serves as a surrogate marker for tissue hypoxia.[2][5]
Principle of the Assay
The detection of kidney hypoxia using this compound is based on the enzymatic activity of nitroreductase. Under hypoxic conditions, the expression and activity of NTR are elevated. The this compound probe is designed to be a substrate for this enzyme. In its native state, the probe is quenched and exhibits minimal fluorescence. Upon entering a hypoxic cell, the elevated levels of NTR catalyze the reduction of the probe in the presence of NADH.[3][5] This reduction leads to the release of the fluorophore, resulting in a dramatic increase in fluorescence intensity, which can be measured using fluorescence microscopy or in vivo imaging systems.
Quantitative Data Summary
The performance of rhodamine-based nitroreductase probes has been documented in various studies. The following table summarizes typical performance characteristics.
| Parameter | Typical Value | Reference(s) |
| Excitation Wavelength (λex) | ~500 nm | [4] |
| Emission Wavelength (λem) | ~557 nm | [4] |
| Limit of Detection (LOD) | 12 - 29 ng/mL of Nitroreductase | [5][6] |
| Fluorescence Enhancement | Significant "turn-on" response | [4] |
| Specificity | High selectivity for NTR over other enzymes | [6] |
Experimental Protocols
I. In Vitro Detection of Hypoxia in Kidney Cells
This protocol describes the use of this compound for the detection of hypoxia in cultured kidney cells.
Materials and Reagents:
-
Kidney cell line (e.g., HK-2, mIMCD-3)
-
Cell culture medium and supplements
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Hypoxia chamber or incubator with adjustable O₂ concentration
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Seeding: Seed kidney cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Induction of Hypoxia: Place the cells in a hypoxia chamber with a low oxygen environment (e.g., 1% O₂) for a duration sufficient to induce NTR expression (typically 4-24 hours). A control group of cells should be maintained under normoxic conditions (e.g., 21% O₂).
-
Probe Incubation: Prepare a working solution of this compound in cell culture medium (final concentration typically 5-10 µM). Remove the medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope. Use filter sets appropriate for rhodamine dyes (e.g., excitation at ~500 nm and emission at ~557 nm).[4]
-
Data Analysis: Quantify the fluorescence intensity in hypoxic versus normoxic cells. A significant increase in fluorescence in the hypoxic group indicates the presence of NTR activity.
II. In Vivo Detection of Kidney Hypoxia in a Mouse Model of Ischemia
This protocol provides a general guideline for the in vivo imaging of kidney hypoxia using this compound in a mouse model of renal ischemia-reperfusion injury.[7][8]
Materials and Reagents:
-
Mice
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for inducing renal ischemia
-
This compound solution (formulated for intravenous injection)
-
In vivo imaging system (IVIS) or similar fluorescence imaging system
Protocol:
-
Animal Model Preparation: Induce unilateral renal ischemia by clamping the renal artery for a defined period (e.g., 30-45 minutes), followed by reperfusion. The contralateral kidney can serve as an internal control.
-
Probe Administration: Administer the this compound probe via intravenous injection (e.g., tail vein). The optimal dose should be determined empirically.
-
In Vivo Imaging: Place the anesthetized mouse in an in vivo fluorescence imaging system. Acquire images at various time points post-injection (e.g., 1, 2, 4, and 24 hours) to monitor the probe's distribution and activation.
-
Ex Vivo Imaging: At the end of the experiment, euthanize the mouse and excise the kidneys for ex vivo imaging to confirm the localization of the fluorescence signal with higher resolution.
-
Data Analysis: Quantify the fluorescence intensity in the ischemic and contralateral control kidneys. A higher fluorescence signal in the ischemic kidney is indicative of hypoxia-induced NTR activity.
Important Considerations
-
Probe Validation: It is recommended to perform control experiments using a known nitroreductase inhibitor (e.g., dicoumarol) to confirm that the observed fluorescence signal is indeed due to NTR activity.[2]
-
Toxicity: The cytotoxicity of the probe should be evaluated for in vitro experiments to ensure that the observed effects are not due to toxicity.
-
Autofluorescence: Account for background autofluorescence from tissues when performing in vivo imaging.
-
Probe Stability: Prepare fresh dilutions of the probe for each experiment and protect from light.
By following these protocols, researchers can effectively utilize this compound to investigate the role of hypoxia in kidney diseases, providing valuable insights for the development of novel diagnostics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Fluorescence Probe for Detecting Nitroreductase Activity Based on Steric Repulsion-Induced Twisted Intramolecular Charge Transfer (sr-TICT) [jstage.jst.go.jp]
- 4. Selective colorimetric and fluorescence detection of nitroreductase enzymes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering an asymmetric rhodamine dye suitable for developing ratiometric fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-sensitive fluorescent probes for in vivo real-time fluorescence imaging of acute ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Hypoxia-Sensitive Fluorescent Probes for in Vivo Real-Time Fluorescence Imaging of Acute Ischemia - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: 3-MeOARh-NTR in Drug-Induced Acute Kidney Injury Models
Introduction
Acute kidney injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. Drug-induced AKI is a significant cause of renal dysfunction, accounting for a substantial percentage of AKI cases in hospitalized patients.[1][2][3][4] Various medications can lead to kidney injury through mechanisms such as direct tubular toxicity, inflammation, or crystal nephropathy.[1][2][5] The development of therapeutic agents to prevent or treat drug-induced AKI is a critical area of research. This document provides detailed application notes and protocols for the investigation of a novel therapeutic compound, 3-MeOARh-NTR, in preclinical models of drug-induced acute kidney injury.
While specific data on "this compound" is not available in the public domain, this document outlines the established experimental models and general signaling pathways relevant to drug-induced AKI that would be pertinent for evaluating such a compound. The protocols and pathways described are based on common methodologies used in nephrology research.
Potential Signaling Pathways in Drug-Induced AKI
Several signaling pathways are implicated in the pathophysiology of drug-induced AKI. Understanding these pathways is crucial for elucidating the mechanism of action of therapeutic agents like this compound.
One of the central pathways in cellular stress and survival is the mTOR (mammalian target of rapamycin) signaling pathway. mTOR, a serine/threonine kinase, forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[6][7] In the context of AKI, mTOR signaling can have both protective and detrimental effects. It is involved in tubular cell regeneration and repair but its sustained activation can contribute to fibrosis and disease progression.[8] The interplay between mTOR and other pathways, such as the Notch signaling pathway, may also be critical in the cellular response to injury.[9]
Below is a generalized diagram of a signaling pathway that could be investigated in the context of this compound's effect on drug-induced AKI.
Caption: Hypothetical signaling pathway in drug-induced AKI and the potential point of intervention for this compound.
Experimental Models of Drug-Induced Acute Kidney Injury
To evaluate the efficacy of this compound, established and reproducible animal models of drug-induced AKI are essential. The choice of model depends on the specific drug class and the desired mechanism of injury to be studied.
Cisplatin-Induced AKI Model
Cisplatin (B142131) is a widely used chemotherapeutic agent known for its nephrotoxicity. This model is highly relevant for studying therapies aimed at mitigating the side effects of cancer treatments.
Experimental Workflow:
Caption: Experimental workflow for the cisplatin-induced acute kidney injury model.
Aristolochic Acid Nephropathy (AAN) Model
Aristolochic acid is a nephrotoxin that causes progressive interstitial nephritis and renal failure. This model is useful for studying drug-induced chronic kidney disease as well as acute injury.
Protocols
Protocol 1: Cisplatin-Induced AKI in Mice
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Cisplatin (dissolved in sterile 0.9% saline)
-
This compound (formulation to be determined based on solubility and stability)
-
Vehicle control for this compound
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., heparinized)
-
4% Paraformaldehyde (PFA) for tissue fixation
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle Control
-
Cisplatin + Vehicle
-
Cisplatin + this compound (low dose)
-
Cisplatin + this compound (high dose)
-
-
Treatment: Administer this compound or its vehicle to the respective groups via a predetermined route (e.g., oral gavage, intraperitoneal injection) at a specified time before cisplatin administration.
-
AKI Induction: Induce AKI by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).
-
Monitoring: Monitor the animals daily for weight loss, signs of distress, and urine output if possible.
-
Sample Collection: At 72 hours post-cisplatin injection, anesthetize the mice. Collect blood via cardiac puncture for serum analysis.
-
Tissue Harvesting: Perfuse the kidneys with cold PBS. Harvest one kidney and fix it in 4% PFA for histology. Snap-freeze the other kidney in liquid nitrogen for molecular analysis.
-
Analysis:
-
Serum Analysis: Measure blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.
-
Histology: Process the PFA-fixed kidney for paraffin (B1166041) embedding. Section and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular injury.
-
Molecular Analysis: Use the snap-frozen tissue for qPCR or Western blot analysis of injury markers (e.g., KIM-1, NGAL) and signaling pathway components.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Serum Kidney Function Markers
| Group | N | BUN (mg/dL) | Creatinine (mg/dL) |
| Vehicle Control | 8 | Mean ± SEM | Mean ± SEM |
| Cisplatin + Vehicle | 8 | Mean ± SEM | Mean ± SEM |
| Cisplatin + this compound (Low Dose) | 8 | Mean ± SEM | Mean ± SEM |
| Cisplatin + this compound (High Dose) | 8 | Mean ± SEM | Mean ± SEM |
Table 2: Histological Injury Score
| Group | N | Tubular Injury Score (0-4) |
| Vehicle Control | 8 | Mean ± SEM |
| Cisplatin + Vehicle | 8 | Mean ± SEM |
| Cisplatin + this compound (Low Dose) | 8 | Mean ± SEM |
| Cisplatin + this compound (High Dose) | 8 | Mean ± SEM |
| Tubular injury score can be graded based on the percentage of tubules showing necrosis, cast formation, and tubular dilation. |
Conclusion
The provided protocols and conceptual frameworks offer a robust starting point for the preclinical evaluation of this compound in the context of drug-induced acute kidney injury. Successful application of these models will enable a thorough assessment of the compound's therapeutic potential and mechanism of action. Further optimization of dosing, timing, and specific outcome measures will be necessary based on the initial findings.
References
- 1. Drug-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug-induced acute kidney injury: a cohort study on incidence, identification of pathophysiological mechanisms, and prognostic factors [frontiersin.org]
- 4. An overview of drug-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mTOR signaling in renal ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of mTOR complexes in the kidney: implications for renal disease and transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Signaling in Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-MeOARh-NTR Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 3-MeOARh-NTR, a novel fluorescent probe for the detection of nitroreductase (NTR) activity in biological systems. The methodologies outlined below are intended to guide researchers in utilizing this probe for fluorescence microscopy applications, particularly in the context of studying hypoxia and evaluating NTR-targeted therapies.
Introduction
Nitroreductase (NTR) is a family of enzymes that are overexpressed in hypoxic environments, a characteristic feature of solid tumors.[1] This upregulation of NTR in cancerous tissues makes it a significant biomarker for tumor hypoxia and a target for novel anti-cancer strategies.[1][2] Fluorescent probes that can selectively detect NTR activity are valuable tools for cancer diagnosis, monitoring therapeutic efficacy, and screening potential drug candidates.[3]
The this compound probe is designed to be non-fluorescent in its native state. In the presence of NTR and a reducing agent such as NADH, the nitro group on the probe is reduced to an amino group.[3][4] This conversion triggers a conformational change in the molecule, leading to a "turn-on" fluorescence signal that can be detected by fluorescence microscopy.[5][6] These notes provide a comprehensive guide to the experimental setup and procedures for using this compound in live-cell imaging.
Signaling Pathway and Mechanism of Action
The detection mechanism of this compound relies on the enzymatic activity of nitroreductase. The probe is designed with a nitroaromatic group that quenches its fluorescence. In the presence of NTR, and its cofactor NADH, the nitro group undergoes a reduction to an amino group. This bio-reduction disrupts the quenching mechanism, leading to the emission of a strong fluorescent signal.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound Probe | [Specify Supplier] | [Specify Catalog #] | -20°C, protected from light |
| Cell Culture Medium (e.g., DMEM) | [Specify Supplier] | [Specify Catalog #] | 4°C |
| Fetal Bovine Serum (FBS) | [Specify Supplier] | [Specify Catalog #] | -20°C |
| Penicillin-Streptomycin (B12071052) | [Specify Supplier] | [Specify Catalog #] | -20°C |
| Phosphate-Buffered Saline (PBS) | [Specify Supplier] | [Specify Catalog #] | Room Temperature |
| Trypsin-EDTA | [Specify Supplier] | [Specify Catalog #] | 4°C |
| Dimethyl Sulfoxide (DMSO) | [Specify Supplier] | [Specify Catalog #] | Room Temperature |
| Paraformaldehyde (PFA) | [Specify Supplier] | [Specify Catalog #] | 4°C |
| DAPI (4',6-diamidino-2-phenylindole) | [Specify Supplier] | [Specify Catalog #] | 4°C, protected from light |
| Mounting Medium | [Specify Supplier] | [Specify Catalog #] | Room Temperature |
Equipment
-
Fluorescence Microscope with appropriate filter sets
-
Live-cell imaging chamber with temperature and CO2 control[7]
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Water bath
-
Hemocytometer or automated cell counter
-
Pipettes and sterile tips
-
Cell culture flasks/plates/coverslips
Stock Solution Preparation
-
This compound Stock Solution (1 mM): Dissolve the required amount of this compound powder in high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Cell Culture and Plating
-
Cell Line Selection: Choose a cell line relevant to your research (e.g., HeLa, A549, or other cancer cell lines known to exhibit hypoxia).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Plating for Microscopy: For imaging, seed the cells onto sterile glass coverslips or into glass-bottom dishes at a density that will result in 50-70% confluency at the time of the experiment.[6]
Experimental Workflow for Live-Cell Imaging
Detailed Protocol for Staining and Imaging
-
Induce Hypoxia (if applicable): To study NTR activity under hypoxic conditions, transfer the plated cells to a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) for 12-24 hours prior to probe addition. A normoxic control group should be maintained under standard culture conditions (21% O2).
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed serum-free cell culture medium to a final concentration of 5-10 µM. Note: The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS to remove any excess, unbound probe.
-
-
Imaging:
-
Immediately add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Place the coverslip or dish onto the stage of the fluorescence microscope equipped with a live-cell imaging chamber.
-
Acquire images using the appropriate filter set for the this compound probe. Based on rhodamine structures, a starting point for excitation and emission wavelengths would be in the range of 540-560 nm for excitation and 570-600 nm for emission. Note: The exact excitation and emission maxima for this compound should be experimentally determined.
-
For nuclear counterstaining, a cell-permeant dye like Hoechst 33342 can be co-incubated with the NTR probe.
-
Protocol for Fixed-Cell Imaging
While live-cell imaging is preferred to observe dynamic processes, fixed-cell imaging can also be performed.
-
Probe Incubation and Hypoxia Induction: Follow steps 1 and 2 from the live-cell imaging protocol.
-
Fixation:
-
Permeabilization (Optional, for intracellular antibody staining):
-
If co-staining with antibodies against intracellular targets, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[9]
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[8]
-
-
Imaging: Acquire images using the fluorescence microscope.
Data Presentation and Analysis
Quantitative analysis of fluorescence intensity is crucial for comparing NTR activity across different experimental conditions.
Recommended Imaging Parameters
| Parameter | Recommended Setting | Notes |
| Microscope Type | Inverted widefield or confocal microscope | Confocal microscopy can reduce out-of-focus light and improve image quality.[7] |
| Objective | 20x, 40x, or 63x oil immersion | Higher numerical aperture objectives collect more light. |
| Excitation Wavelength (λex) | [Specify λex here] nm | To be determined empirically for this compound. |
| Emission Wavelength (λem) | [Specify λem here] nm | To be determined empirically for this compound. |
| Exposure Time | 100-500 ms | Adjust to achieve a good signal-to-noise ratio without saturating the detector. Keep consistent across all samples for comparison. |
| Laser Power/Light Intensity | Minimal power necessary | Use the lowest possible light intensity to minimize phototoxicity and photobleaching. |
| Image Format | 12-bit or 16-bit TIFF | Provides a good dynamic range for quantitative analysis. |
Quantitative Image Analysis
-
Software: Use image analysis software such as ImageJ/Fiji, CellProfiler, or commercial software packages.
-
Background Subtraction: Apply a background subtraction algorithm to correct for non-specific signal.
-
Cell Segmentation: Define regions of interest (ROIs) around individual cells or the entire cell area. This can be done manually or using automated segmentation based on a brightfield or a counterstain channel.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within each ROI.
-
Data Normalization: If necessary, normalize the fluorescence intensity to a control condition or a reference stain.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences between experimental groups.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Fluorescence Signal | - Probe concentration is too low.- Incubation time is too short.- Low NTR expression in the cell line.- Incorrect filter set.- Photobleaching. | - Increase probe concentration.- Increase incubation time.- Use a positive control cell line known to express NTR or transfect cells with NTR.- Verify the excitation/emission spectra of the probe and use the correct filters.- Reduce exposure time and light intensity. Use an anti-fade mounting medium for fixed cells. |
| High Background Fluorescence | - Incomplete washing.- Probe concentration is too high.- Autofluorescence from cells or medium. | - Increase the number and duration of wash steps.- Decrease probe concentration.- Image cells in phenol (B47542) red-free medium. Use a background subtraction during image analysis. |
| Cell Death/Phototoxicity | - Prolonged exposure to excitation light.- High light intensity.- Probe is toxic at the concentration used. | - Minimize exposure time and light intensity.- Use a live-cell imaging chamber to maintain cell health.- Perform a dose-response curve to determine the optimal, non-toxic probe concentration. |
By following these detailed protocols and guidelines, researchers can effectively utilize the this compound fluorescent probe to investigate the role of nitroreductase in various biological processes and to advance the development of hypoxia-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Studies of Nitroreductase-Responsive Near-Infrared Heptamethine Cyanine Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Studies And Protocols; Creating A Fluorescence Protocol - AKOYA Vectra 3 User Manual [Page 33] | ManualsLib [manualslib.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-MeOARh-NTR Staining in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-MeOARh-NTR is an activatable fluorescent probe designed for the detection of nitroreductase (NTR) activity. Nitroreductase is an enzyme that is significantly upregulated in hypoxic environments, a common characteristic of solid tumors and ischemic tissues. The detection of NTR activity can, therefore, serve as a valuable biomarker for identifying hypoxic regions within tissue samples. This is particularly relevant in oncology research for assessing tumor microenvironments and in drug development for evaluating the efficacy of hypoxia-activated prodrugs.
The this compound probe is virtually non-fluorescent in its native state. In the presence of nitroreductase and a cofactor such as NADH, the nitro group on the probe is reduced to an amino group. This conversion induces a significant increase in fluorescence, allowing for the visualization of NTR activity and, by extension, tissue hypoxia. This document provides a detailed protocol for the application of this compound for fluorescent staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Data Presentation
The performance of nitroreductase-activatable probes can be quantified in several ways. The following table summarizes representative quantitative data for probes with a similar mechanism of action to this compound, as specific data for this probe is not extensively published.
| Parameter | Representative Value | Description |
| Detection Limit (LOD) | 5-60 ng/mL | The lowest concentration of nitroreductase that can be reliably detected above the background signal.[1] |
| Fluorescence Enhancement | 30 to 110-fold | The fold increase in fluorescence intensity upon activation by nitroreductase.[1] |
| Excitation Wavelength (λex) | ~488 nm | The optimal wavelength of light to excite the activated probe.[2][3] |
| Emission Wavelength (λem) | 510-590 nm | The range of wavelengths at which the activated probe emits fluorescence.[2][3] |
| Recommended Concentration | 10 µM | A typical starting concentration for staining procedures.[2][3] |
| Incubation Time | 30-180 minutes | The time required for the enzymatic reaction to produce a sufficient fluorescent signal.[2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound activation and the experimental workflow for tissue staining.
Caption: Mechanism of this compound activation by nitroreductase.
Caption: Experimental workflow for this compound tissue staining.
Experimental Protocol: this compound Staining of FFPE Tissue Sections
This protocol is a synthesized guideline based on standard immunohistochemistry procedures and information available for nitroreductase-activatable probes. Optimization may be required for specific tissue types and experimental conditions.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound probe
-
DMSO (for dissolving the probe)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Nuclear counterstain (e.g., DAPI or Hoechst) - optional
-
Antifade mounting medium
-
Coverslips
-
Fluorescence microscope with appropriate filter sets (Excitation: ~488 nm, Emission: 510-590 nm)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes to remove paraffin.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
Wash slides in PBS for 5 minutes.
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light at -20°C.
-
Prepare a stock solution of NADH (e.g., 100 mM in PBS). Prepare this fresh.
-
On the day of staining, prepare the working staining solution. Dilute the this compound stock solution to a final concentration of 10 µM in PBS.
-
Add NADH to the staining solution to a final concentration of 200 µM. Mix well. Note: The optimal concentration of NADH may need to be determined empirically.
-
-
Staining:
-
Carefully blot the excess PBS from around the tissue section without allowing the tissue to dry.
-
Apply the staining solution to completely cover the tissue section.
-
Incubate the slides in a humidified chamber at 37°C for 30-60 minutes, protected from light. Note: Incubation time may require optimization.
-
-
Washing:
-
Gently rinse off the staining solution with PBS.
-
Wash the slides in PBS for 2 x 5 minutes to remove unbound probe.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate the slides with a solution of DAPI or Hoechst stain according to the manufacturer's instructions.
-
Rinse briefly in PBS.
-
-
Mounting:
-
Carefully remove excess buffer from the slide.
-
Apply a drop of antifade mounting medium to the tissue section.
-
Place a coverslip over the tissue, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for the this compound probe (Excitation: ~488 nm, Emission: 510-590 nm) and the counterstain, if used.
-
Acquire images promptly, as fluorescence may diminish over time. Store slides at 4°C in the dark.
-
Controls:
-
Negative Control (No Probe): A tissue section processed through the entire protocol without the addition of the this compound probe to assess autofluorescence.
-
Negative Control (No NADH): A tissue section stained with this compound but without the addition of NADH to confirm the cofactor dependency of the enzymatic reaction.
-
Positive Control: A tissue section from a model known to have hypoxic regions and therefore high nitroreductase activity.
References
Application Notes and Protocols: Utilizing Nitroreductase-Responsive Probes for Cancer Cell Hypoxia Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of nitroreductase (NTR)-responsive fluorescent probes for the investigation of hypoxia in cancer cells. The protocols and data presented are based on the principles of probes like "HypoxiaProbe-NTR," which are designed to selectively fluoresce in the low-oxygen environments characteristic of solid tumors.
Principle of the Assay
Tumor hypoxia, a condition of low oxygen levels in cancer cells, is a critical factor in tumor progression, metastasis, and resistance to therapies.[1][2][3] A key feature of the hypoxic tumor microenvironment is the upregulation of specific enzymes, including nitroreductase (NTR).[1][4] NTR is an enzyme that can reduce nitroaromatic compounds, a capability that is exploited by specially designed fluorescent probes.
NTR-responsive probes are typically non-fluorescent molecules that can be converted into highly fluorescent compounds upon the reduction of a nitro group by NTR in the presence of a cofactor like NADH or NADPH. This process is often suppressed in the presence of oxygen, making the activation of the probe specific to hypoxic conditions where NTR is active. The resulting fluorescence intensity is directly proportional to the level of NTR activity, which serves as a surrogate marker for the extent of hypoxia in cancer cells.
Signaling Pathway and Probe Activation
The activation of a generic "HypoxiaProbe-NTR" follows a specific biochemical pathway within hypoxic cancer cells. The following diagram illustrates this process.
Caption: Activation pathway of HypoxiaProbe-NTR in hypoxic cancer cells.
Application Notes
-
High Selectivity and Sensitivity: NTR-responsive probes exhibit high selectivity for nitroreductase, allowing for specific detection of hypoxic conditions in complex biological systems. The enzymatic amplification of the signal provides high sensitivity, with some probes capable of detecting NTR at concentrations as low as ng/mL.
-
Real-Time Imaging: These probes are well-suited for real-time fluorescence imaging of hypoxia in living cells and tissues, enabling dynamic studies of changes in the tumor microenvironment.
-
Versatility in Cancer Cell Lines: NTR-based probes have been successfully applied in various cancer cell lines known to express nitroreductase under hypoxic conditions, such as HeLa, A549, MCF-7, and HepG-2 cells.
-
Dual-Controlled Probes: Advanced probes may incorporate a secondary control mechanism, such as photoactivation, to provide spatiotemporal control over fluorescence activation for more precise hypoxia imaging.
-
Drug Development and Screening: These probes can be valuable tools in the development and screening of hypoxia-activated prodrugs and other anticancer therapies targeting the hypoxic tumor microenvironment.
Representative Quantitative Data for NTR-Responsive Probes
The following table summarizes key performance metrics for various nitroreductase-responsive fluorescent probes described in the literature. This data can serve as a benchmark for expected performance.
| Probe Name | Limit of Detection (NTR) | Fluorescence Increase (Fold) | Cell Lines Tested | Reference |
| FD-NTR | 12 ng/mL | Not specified | MCF-7 | |
| FBN-1 | 0.66 ng/mL | Not specified | HepG-2, A549, SKOV-3 | |
| Probe 1 | 0.27 ng/mL | Proportional to NTR conc. (15-300 ng/mL) | HeLa, A549 | |
| TNB | Not specified | > 60-fold (with photoactivation) | HeLa, A549 |
Experimental Protocols
The following are generalized protocols for the use of "HypoxiaProbe-NTR" in cancer cell hypoxia studies. Specific parameters may need to be optimized for different cell lines and experimental setups.
Cell Culture and Plating
-
Culture cancer cells (e.g., HeLa, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For imaging experiments, seed cells onto glass-bottom dishes or multi-well plates and allow them to adhere overnight.
Induction of Hypoxia
-
To induce hypoxia, place the cultured cells in a hypoxic incubator with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 4-8 hours).
-
For normoxic controls, maintain a parallel set of cells in a standard incubator (20% O2, 5% CO2).
Probe Loading and Incubation
-
Prepare a stock solution of "HypoxiaProbe-NTR" in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C under their respective normoxic or hypoxic conditions.
Fluorescence Imaging
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using a confocal fluorescence microscope equipped with appropriate excitation and emission filters for the specific fluorophore of the activated probe.
-
Acquire images from both the hypoxic and normoxic cell populations.
-
Quantify the fluorescence intensity using image analysis software.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical experiment to study cancer cell hypoxia using "HypoxiaProbe-NTR".
Caption: Workflow for studying cancer cell hypoxia with HypoxiaProbe-NTR.
References
- 1. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Hypoxia signaling in cancer: Implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-MeO-PCPy Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting experiments with 3-Methoxyphencyclidine (3-MeO-PCPy), a novel psychoactive substance (NPS) and a derivative of phencyclidine (PCP). 3-MeO-PCPy is primarily recognized for its activity as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document outlines its mechanism of action, analytical characterization, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
3-MeO-PCPy's principal pharmacological effect is the uncompetitive antagonism of the NMDA receptor.[1][2] It also demonstrates inhibitory effects on the reuptake of norepinephrine, serotonin (B10506), and dopamine.[1] The structurally similar compound, 3-MeO-PCP, has a high affinity for the dizocilpine (B47880) (MK-801) site of the NMDA receptor, with a reported Ki of 20 nM.[3][4] It also interacts with the serotonin transporter (SERT) (Ki = 216 nM) and the sigma σ1 receptor (Ki = 42 nM).[3][4]
Analytical Characterization
The structural elucidation and confirmation of 3-MeO-PCPy and its metabolites are crucial for research and forensic purposes. Various analytical techniques are employed for its characterization, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification and quantification of 3-MeO-PCPy in seized products and biological samples.[5][6][7][8]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS): Enables the identification of phase I and phase II metabolites in biological matrices like urine and human liver microsomes.[1][2][5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of the compound and its isomers.[7][9]
Quantitative Data Summary
The following table summarizes the binding affinities of the related compound 3-MeO-PCP, which provides an expected range for the pharmacological activity of 3-MeO-PCPy.
| Receptor/Transporter | Ligand | Ki (nM) | Source Organism | Reference |
| NMDA Receptor (MK-801 site) | 3-MeO-PCP | 20 | Not Specified | [3][4] |
| Serotonin Transporter (SERT) | 3-MeO-PCP | 216 | Not Specified | [3][4] |
| Sigma σ1 Receptor | 3-MeO-PCP | 42 | Not Specified | [3][4] |
Experimental Protocols
In Vitro NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 3-MeO-PCPy for the NMDA receptor using [3H]MK-801.[10][11][12][13][14]
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[3H]MK-801 (radioligand)
-
Unlabeled MK-801 (for non-specific binding)
-
3-MeO-PCPy (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical or hippocampal tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]MK-801 (final concentration ~1-5 nM), and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled MK-801 (final concentration ~10 µM), 50 µL of [3H]MK-801, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of 3-MeO-PCPy, 50 µL of [3H]MK-801, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-180 minutes to reach equilibrium.[10][13]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 3-MeO-PCPy from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based Intracellular Calcium Flux Assay
This protocol measures the functional antagonism of NMDA receptors by 3-MeO-PCPy by monitoring changes in intracellular calcium levels.[15][16][17][18][19]
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Cell culture medium (e.g., DMEM)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4, and 1.8 mM CaCl2
-
NMDA and Glycine (agonists)
-
3-MeO-PCPy (test compound)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Plate the NMDA receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of 3-MeO-PCPy to the wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Agonist Stimulation: Add a solution of NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) to stimulate the NMDA receptors.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F0). Determine the IC50 of 3-MeO-PCPy by plotting the inhibition of the agonist-induced calcium response against the concentration of 3-MeO-PCPy.
In Vivo Locomotor Activity Test
This protocol assesses the psychostimulant or depressant effects of 3-MeO-PCPy in rodents.[6][20][21][22][23]
Materials:
-
Adult male mice or rats
-
Locomotor activity chambers equipped with infrared beams
-
3-MeO-PCPy dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually into a locomotor activity chamber and allow them to habituate for 30-60 minutes.
-
Drug Administration: Administer 3-MeO-PCPy or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Recording: Immediately place the animals back into the locomotor activity chambers and record their activity for 60-120 minutes. The system will record beam breaks, which correspond to horizontal and vertical movements.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals). Compare the total distance traveled, number of horizontal and vertical movements between the 3-MeO-PCPy-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
In Vivo Forced Swim Test
This protocol is used to evaluate the potential antidepressant-like effects of 3-MeO-PCPy in mice.[1][3][5][24][25]
Materials:
-
Adult male mice
-
Cylindrical water tanks (e.g., 20 cm diameter, 30 cm height)
-
Water at 23-25°C
-
3-MeO-PCPy dissolved in a suitable vehicle
-
Vehicle control
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer 3-MeO-PCPy or vehicle 30-60 minutes before the test.
-
Test Session: Gently place each mouse into a water tank filled to a depth of 15 cm. The test duration is typically 6 minutes.
-
Behavioral Recording: Record the entire session using a video camera.
-
Behavioral Scoring: Score the last 4 minutes of the test for the duration of immobility (floating with only minor movements to keep the head above water).
-
Data Analysis: Compare the duration of immobility between the 3-MeO-PCPy-treated groups and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility time suggests an antidepressant-like effect.
Visualizations
NMDA Receptor Signaling Pathway
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution)-MSn” and “LC-(High Resolution)-MS/MS” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. va.gov [va.gov]
- 7. Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. bu.edu [bu.edu]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 19. intracellular calcium assay [protocols.io]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 23. researchgate.net [researchgate.net]
- 24. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
improving signal-to-noise ratio with 3-MeOARh-NTR
Technical Support Center: 3-MeOARh-NTR System
Disclaimer: The "this compound" system is understood as a novel application of the well-established nitroreductase (NTR) enzyme system, where "3-MeOARh" represents a specific prodrug. This guide is based on the principles of the NTR enzyme-prodrug system and best practices for improving signal-to-noise ratio in biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound system and how does it work?
A: The this compound system is a chemical-genetic tool used for targeted cell ablation or reporter gene expression. It consists of two components: the bacterial enzyme nitroreductase (NTR) and a prodrug, 3-MeOARh. Cells that are genetically engineered to express NTR can metabolize the non-toxic 3-MeOARh into a cytotoxic product. This leads to selective cell death only in the NTR-expressing cells, allowing for precise spatial and temporal control over cell ablation.[1][2]
Q2: What are the main applications of the this compound system?
A: This system is primarily used in developmental biology and regeneration studies to:
-
Elucidate the function of specific cell populations by observing the effects of their removal.
-
Study tissue regeneration by ablating specific cells and monitoring the recovery process.[2][3]
-
Model diseases associated with cell loss.[4]
Q3: What is "signal-to-noise ratio" in the context of this system?
A: In a this compound experiment, the "signal" is the specific, intended outcome, which is typically the death of NTR-expressing cells. The "noise" refers to any unintended, non-specific cell death or other adverse effects, such as toxicity in non-target cells. A high signal-to-noise ratio means that cell death is highly specific to the target cells, with minimal off-target effects.
Q4: Are there alternatives to the prodrug 3-MeOARh?
A: Yes, the most commonly used prodrug for the NTR system is Metronidazole (MTZ).[1][5] More recently, other prodrugs like Ronidazole have been identified as being more potent at lower, less toxic concentrations.[6][7] The optimal prodrug and its concentration can vary depending on the specific cell type and experimental model.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the this compound system, with a focus on maximizing the signal-to-noise ratio.
Issue 1: High Background Toxicity (Low Signal-to-Noise Ratio)
-
Question: I am observing widespread, non-specific cell death in my control animals/cultures that do not express NTR. What could be the cause?
-
Answer: This indicates that the concentration of the 3-MeOARh prodrug is too high, leading to general toxicity.[8]
-
Solution 1: Titrate the Prodrug Concentration. Perform a dose-response experiment to find the maximum concentration of 3-MeOARh that does not cause toxicity in your NTR-negative controls.
-
Solution 2: Reduce Incubation Time. Shorten the duration of exposure to the prodrug.
-
Solution 3: Consider a Different Prodrug. Some prodrugs have a better toxicity profile. For instance, Ronidazole has been shown to be effective at lower concentrations than Metronidazole in some systems.[6][7]
-
Issue 2: Incomplete or No Target Cell Ablation (Low Signal)
-
Question: The NTR-expressing cells are not being ablated, or only a small fraction are dying. How can I improve the efficiency?
-
Answer: This suggests that the prodrug activation is insufficient.
-
Solution 1: Increase Prodrug Concentration. Gradually increase the concentration of 3-MeOARh, while monitoring for non-specific toxicity in your controls.
-
Solution 2: Increase Incubation Time. Extend the duration of the prodrug treatment. Some cell types may require longer exposure for complete ablation.[2][8]
-
Solution 3: Verify NTR Expression. Confirm that the NTR enzyme is being expressed at sufficient levels in the target cells using a reporter gene (e.g., a fluorescent protein fused to NTR).
-
Solution 4: Use an Enhanced NTR Variant. Newer, engineered versions of the NTR enzyme (like NTR 2.0) have shown significantly higher activity, allowing for effective cell ablation at much lower prodrug concentrations.[4][9]
-
Issue 3: High Variability Between Experiments
-
Question: I am getting inconsistent results from one experiment to the next. What could be the cause?
-
Answer: Variability can be caused by several factors, from reagent stability to subtle differences in experimental conditions.
-
Solution 1: Prepare Fresh Prodrug Solutions. Some prodrugs, like Metronidazole, can degrade, especially when exposed to light.[10] Always prepare fresh solutions for each experiment.
-
Solution 2: Standardize Experimental Conditions. Ensure that temperature, pH, and incubation times are kept consistent across all experiments.
-
Solution 3: Use Appropriate Controls. Always include both NTR-positive and NTR-negative groups, treated with and without the prodrug, in every experiment to properly assess specificity and efficiency.[1]
-
Data Presentation
Effective optimization of the this compound system requires careful titration of the prodrug. Below are example tables to guide data collection and analysis.
Table 1: Example Dose-Response Data for 3-MeOARh
| 3-MeOARh Conc. (µM) | % Target Cell Ablation (NTR+) | % Non-Specific Cell Death (NTR-) | Signal-to-Noise Ratio (Ablation / Non-Specific Death) |
| 0 (Control) | 0% | <1% | N/A |
| 10 | 25% | <1% | >25 |
| 25 | 60% | <1% | >60 |
| 50 | 95% | <2% | >47.5 |
| 100 | 98% | 15% | 6.5 |
| 200 | 100% | 40% | 2.5 |
The optimal concentration in this example is 50 µM, as it provides high target ablation with minimal non-specific toxicity.
Table 2: Comparison of Different Prodrugs
| Prodrug | Optimal Conc. (µM) | Time for >90% Ablation (hours) | Non-Specific Toxicity at Optimal Conc. |
| Metronidazole | 10,000 | 24 | <5% |
| 3-MeOARh (Hypothetical) | 50 | 18 | <2% |
| Ronidazole | 2,000 | 24 | <5% |
Experimental Protocols
Protocol 1: Optimizing 3-MeOARh Concentration
-
Preparation: Prepare a stock solution of 3-MeOARh in a suitable solvent (e.g., DMSO). Make a series of dilutions in your experimental medium.
-
Experimental Groups: Set up four groups:
-
NTR-negative control + vehicle (e.g., DMSO)
-
NTR-negative control + 3-MeOARh (at various concentrations)
-
NTR-positive + vehicle
-
NTR-positive + 3-MeOARh (at various concentrations)
-
-
Treatment: Incubate the cells/organisms with the prepared media for a set period (e.g., 24 hours), ensuring conditions are kept consistent. Protect from light if the prodrug is light-sensitive.[10]
-
Analysis: Using microscopy or another appropriate method, quantify the percentage of cell death in both the target (NTR-positive) and non-target (NTR-negative) populations.
-
Determine Optimal Concentration: Identify the concentration that results in the highest level of target cell ablation with the lowest level of non-specific death.
Visualizations
Caption: Mechanism of the this compound system for targeted cell ablation.
Caption: Troubleshooting logic for optimizing signal-to-noise ratio.
References
- 1. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A Chemically Inducible Muscle Ablation System for the Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ronidazole Is a Superior Prodrug to Metronidazole for Nitroreductase-Mediated Hepatocytes Ablation in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical screening reveals Ronidazole is a superior prodrug to Metronidazole for nitroreductase-induced cell ablation system in zebrafish larvae [agris.fao.org]
- 8. Enhanced Cell-Specific Ablation in Zebrafish Using a Triple Mutant of Escherichia Coli Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. protocols.io [protocols.io]
avoiding photobleaching of 3-MeOARh-NTR probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing the 3-MeOARh-NTR probe and avoiding common issues such as photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its primary application?
A1: The this compound probe is an activatable fluorescent probe designed for the detection of nitroreductase (NTR) activity in living cells.[1][2] It is particularly useful for identifying hypoxic conditions in tumors, as NTR is often overexpressed in such environments.[3][4]
Q2: How does the this compound probe work?
A2: The probe exists in a non-fluorescent state. In the presence of nitroreductase (NTR) and a cofactor such as NADH, the nitro group on the probe is reduced to an amino group.[5] This conversion process leads to a significant increase in fluorescence, allowing for the detection of NTR activity.
Q3: What are the excitation and emission wavelengths for the this compound probe?
A3: For the activated this compound probe, the recommended excitation wavelength is approximately 488 nm, with an emission spectrum typically collected between 510 nm and 590 nm.
Q4: What is photobleaching and why is it a concern?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as the this compound probe, upon exposure to excitation light. This leads to a gradual fading of the fluorescent signal, which can compromise the quality and quantitative accuracy of experimental results.
Q5: Are rhodamine-based probes like this compound susceptible to photobleaching?
A5: While rhodamine-based dyes are known for their relatively high photostability compared to other fluorophores like FITC, they are still susceptible to photobleaching, especially under high-intensity or prolonged illumination. Therefore, taking measures to minimize photobleaching is crucial for obtaining reliable data.
Troubleshooting Guide: Photobleaching of this compound Probe
If you are experiencing rapid signal loss or dim fluorescence with the this compound probe, consult the following troubleshooting guide.
Problem: Weak or Fading Fluorescent Signal
Potential Cause 1: Photobleaching due to Excessive Light Exposure
-
Solution 1.1: Optimize Microscope Settings. Reduce the intensity of the excitation light to the lowest level that still provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the laser power settings.
-
Solution 1.2: Minimize Exposure Time. Use the shortest possible exposure time for your camera that allows for clear image acquisition. For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.
-
Solution 1.3: Use a Sensitive Detector. A more sensitive camera, such as an EMCCD or sCMOS camera, will require less excitation light to generate a strong signal, thereby reducing photobleaching.
Potential Cause 2: Inappropriate Imaging Environment
-
Solution 2.1: Use Antifade Reagents. Incorporate a commercially available antifade reagent into your mounting medium. These reagents work by scavenging reactive oxygen species that contribute to the photochemical destruction of fluorophores. Popular choices include ProLong™ Gold and VECTASHIELD.
-
Solution 2.2: Minimize Oxygen Levels. Photobleaching is often exacerbated by the presence of oxygen. For live-cell imaging, using an oxygen scavenging system (e.g., glucose oxidase) in the imaging buffer can help.
Potential Cause 3: Suboptimal Probe Concentration
-
Solution 3.1: Titrate the Probe Concentration. While a typical starting concentration for this compound is 10 µM, the optimal concentration may vary depending on the cell type and experimental conditions. Perform a titration to find the lowest concentration that yields a robust signal.
Data Presentation
Table 1: Recommended Microscope Settings to Minimize Photobleaching
| Parameter | Recommendation | Rationale |
| Excitation Light Intensity | Use the lowest possible setting | Reduces the rate of photochemical destruction of the fluorophore. |
| Exposure Time | Use the shortest possible duration | Minimizes the total light dose delivered to the sample. |
| Detector Gain | Increase as needed | Amplifies the signal from the available photons, reducing the need for high excitation power. |
| Binning | Use if spatial resolution allows | Increases signal-to-noise ratio, potentially allowing for lower exposure times. |
| Neutral Density Filters | Employ to attenuate light | Provides a straightforward way to reduce excitation intensity. |
Table 2: Comparison of Antifade Reagents
| Antifade Reagent | Key Features | Recommended Application |
| ProLong™ Gold | Curing mounting medium, provides high photostability. | Fixed cells and tissue sections. |
| VECTASHIELD® | Non-curing mounting medium, preserves fluorescence. | Fixed cells and tissue sections. |
| Oxyrase®/Glucose Oxidase | Oxygen scavenging system. | Live-cell imaging. |
Experimental Protocols
Protocol 1: Staining and Imaging of Live Cells with this compound Probe
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Cell Culture: Plate cells on a suitable imaging dish or chamber slide and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 10 µM) in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging buffer.
-
Imaging: Mount the sample on the microscope stage. To minimize photobleaching, use transmitted light to locate the area of interest before switching to fluorescence imaging. Acquire images using the optimized settings as described in Table 1.
Protocol 2: Using Antifade Mounting Medium for Fixed Cells
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Cell Fixation and Staining: Following your standard protocol for cell fixation, permeabilization, and staining with the this compound probe.
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Final Wash: Perform the final washes to remove any unbound probe.
-
Mounting: Carefully aspirate the final wash buffer. Add a drop of antifade mounting medium (e.g., ProLong™ Gold) onto the coverslip.
-
Coverslip Placement: Gently lower the coverslip onto the slide, avoiding the formation of air bubbles.
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Curing: If using a curing mounting medium, allow it to cure according to the manufacturer's instructions, typically for 24 hours at room temperature in the dark.
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Imaging: Proceed with fluorescence microscopy, adhering to the principles of minimal light exposure.
Visualizations
Caption: Activation mechanism of the this compound probe.
Caption: Troubleshooting workflow for photobleaching issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-MeOARh-NTR for Live-Tissue Imaging
Welcome to the technical support center for 3-MeOARh-NTR, a novel rhodamine-based fluorescent probe for the detection of nitroreductase (NTR) activity in live tissues. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their live-tissue imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a "turn-on" fluorescent probe. In its native state, the probe is non-fluorescent. In the presence of nitroreductase (NTR) and a cofactor such as NADH or NADPH, the nitro group on the probe is reduced to an amino group. This enzymatic reaction triggers a conformational change in the rhodamine backbone, leading to a significant increase in fluorescence intensity. This mechanism allows for the specific detection of NTR activity, which is often upregulated in hypoxic tissues like solid tumors.[1][2]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: Upon activation by NTR, this compound exhibits fluorescence characteristics typical of rhodamine-based dyes. For optimal signal detection, we recommend the following settings:
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~560 nm |
| Emission Maximum | ~585 nm |
Note: Optimal wavelengths may vary slightly depending on the local microenvironment and imaging system. It is advisable to perform a spectral scan to determine the precise peaks for your experimental setup.
Q3: Can this compound be used for in vivo imaging?
A3: While this compound is primarily designed for live-tissue and cell culture imaging, its applicability for in vivo imaging in animal models depends on its pharmacokinetic and photophysical properties in a complex biological system. Near-infrared (NIR) probes are generally preferred for in vivo applications due to deeper tissue penetration.[3][4] Researchers should first validate the probe's performance in deep tissue models and consider potential for phototoxicity with prolonged exposure.
Q4: What are the key advantages of using a rhodamine-based NTR probe?
A4: Rhodamine-based probes like this compound offer several advantages for live-cell imaging, including high quantum yield, good photostability, and excitation wavelengths that are less phototoxic to cells compared to UV or blue light.
Troubleshooting Guide
Live-tissue imaging with this compound can present several challenges. This guide addresses common issues in a question-and-answer format to help you resolve them effectively.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | 1. Insufficient NTR activity in the sample.2. Inadequate probe concentration.3. Incorrect imaging settings (excitation/emission wavelengths).4. Insufficient cofactor (NADH/NADPH) availability.5. Probe degradation. | 1. Use a positive control (e.g., cells known to overexpress NTR or recombinant NTR protein).2. Perform a concentration titration to find the optimal probe concentration (typically in the low micromolar range).3. Verify the filter sets and laser lines on your microscope match the probe's spectra.4. Supplement the imaging media with NADH or NADPH (e.g., 10-100 µM).5. Store the probe as recommended (protected from light, at -20°C) and use freshly prepared solutions. |
| High Background Fluorescence | 1. Probe concentration is too high.2. Autofluorescence from the tissue or culture medium.3. Non-specific binding of the probe. | 1. Reduce the probe concentration.2. Image a control sample without the probe to assess autofluorescence. Use spectral unmixing if available. Consider using a medium with low background fluorescence.3. Reduce incubation time and/or include additional wash steps after probe loading. |
| Phototoxicity or Cell Death | 1. High laser power.2. Prolonged or frequent imaging intervals.3. High probe concentration leading to reactive oxygen species (ROS) generation. | 1. Use the lowest laser power that provides an adequate signal-to-noise ratio.2. Increase the time between image acquisitions.3. Reduce probe concentration and incubation time.[5][6] |
| Poor Tissue Penetration | 1. Light scattering by the tissue.2. Absorption of excitation/emission light by endogenous chromophores. | 1. For thick tissue samples, consider using multiphoton microscopy for deeper imaging.[7][8]2. While this compound is not a NIR probe, optimizing the imaging depth and using sensitive detectors can improve signal from superficial layers. For deeper imaging, consider NIR NTR probes.[3][4] |
| Signal Fades Quickly (Photobleaching) | 1. High laser intensity.2. Extended exposure times. | 1. Reduce laser power.2. Use shorter exposure times and increase detector gain if necessary.3. Use an anti-fade reagent in your mounting medium if imaging fixed tissues as a control. |
Experimental Protocols
Protocol 1: Staining and Imaging of Live Cells in 2D Culture
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Cell Seeding: Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
-
Induce Hypoxia (Optional): To upregulate NTR expression, incubate cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours prior to imaging.
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Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 1-10 µM) in pre-warmed, serum-free culture medium.
-
Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the probe-containing medium and wash the cells twice with pre-warmed PBS or imaging buffer.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium) to the cells. Image using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., Ex: 560/15 nm, Em: 590/20 nm).
Protocol 2: Staining and Imaging of Live Tissue Explants
-
Tissue Preparation: Prepare fresh tissue slices (e.g., 100-300 µm thick) using a vibratome or tissue chopper. Place the slices in an oxygenated culture medium.
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Probe Loading: Incubate the tissue slices in a medium containing this compound (e.g., 5-20 µM) for 1-2 hours at 37°C, protected from light. The optimal concentration and time may need to be determined empirically.
-
Wash: Gently wash the tissue slices multiple times with fresh, pre-warmed imaging buffer to remove excess probe.
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Mounting: Mount the tissue slices in a suitable imaging chamber with fresh, oxygenated imaging buffer.
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Imaging: Image the tissue using a confocal or multiphoton microscope. Acquire a Z-stack to visualize the probe distribution within the three-dimensional tissue structure.[5][9]
Visualizations
Caption: Mechanism of this compound activation by nitroreductase.
Caption: General experimental workflow for live-tissue imaging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. biocompare.com [biocompare.com]
- 7. The Frontier of Live Tissue Imaging across Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Live Tissue Imaging Sheds Light on Cell Level Events During Ectodermal Organ Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-MeOARh-NTR in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 3-MeOARh-NTR in solution during experiments.
Troubleshooting Guides
This section offers solutions to common problems that may arise when working with this compound.
Guide 1: Weak or Decreasing Fluorescent Signal
A diminished or unstable fluorescent signal can significantly impact experimental results. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Proposed Solution |
| Photobleaching | Minimize exposure of the this compound solution to excitation light. Use the lowest possible illumination intensity and shortest exposure times during image acquisition.[1][2] Consider using an anti-fade mounting medium for microscopy applications.[1] |
| Chemical Degradation | Prepare fresh solutions of this compound before each experiment. Store stock solutions at -20°C or lower, protected from light.[3] For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles. |
| Suboptimal pH | The fluorescence of rhodamine derivatives can be pH-sensitive.[4] Ensure the buffer pH is within the optimal range for this compound. If the optimal pH is unknown, perform a pH titration experiment to determine the range of maximum fluorescence intensity and stability. |
| Solvent Incompatibility | The solvent can affect the stability and quantum yield of fluorescent dyes. If possible, test the stability of this compound in different high-purity, anhydrous solvents to identify the most suitable one. Dichloromethane has been shown to enhance the optical properties of some rhodamine derivatives. |
| Presence of Quenchers | High concentrations of the dye can lead to self-quenching. Prepare a dilution series to find the optimal concentration. Certain ions or molecules in the buffer can also act as quenchers. If suspected, use high-purity water and reagents for buffer preparation. |
| Adsorption to Surfaces | Fluorescent molecules can sometimes adsorb to the surfaces of storage vials or experimental plates. Consider using low-adhesion microplates or siliconized tubes. Adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) might help prevent adsorption. |
Guide 2: High Background Fluorescence
Excessive background fluorescence can obscure the specific signal from this compound.
| Potential Cause | Proposed Solution |
| Autofluorescence | If working with cellular models, include an unstained control sample to assess the level of intrinsic fluorescence. Commercially available autofluorescence quenching solutions can be used. |
| Impure Solvents or Reagents | Use high-purity, spectroscopy-grade solvents and fresh, filtered buffers to minimize fluorescent contaminants. |
| Non-specific Binding | In applications involving labeling, insufficient blocking can lead to non-specific binding of the probe. Increase the duration or change the blocking agent. |
| Precipitation of the Probe | Visually inspect the solution for any precipitates. If precipitation is observed, try dissolving the compound in a small amount of an organic solvent like DMSO before diluting it in the aqueous buffer. Sonication may also help to dissolve small aggregates. |
Frequently Asked Questions (FAQs)
Q1: How should I store stock solutions of this compound?
For long-term storage, it is recommended to store stock solutions of this compound at –20°C or colder in a light-protected container. Aliquoting the stock solution into smaller, single-use vials will help to avoid multiple freeze-thaw cycles which can degrade the compound.
Q2: What is the primary cause of signal loss with fluorescent probes like this compound?
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a major cause of signal loss. To mitigate this, it is crucial to minimize light exposure during experiments.
Q3: Can the choice of buffer affect the stability of this compound?
Yes, the buffer composition and pH can significantly influence the stability of fluorescent dyes. For rhodamine derivatives, maintaining an optimal pH is important. It is advisable to use a TE buffer (10 mM Tris, 0.1 mM EDTA) for resuspension, as it can be better than using water.
Q4: My fluorescent signal is weak. What are the first troubleshooting steps I should take?
First, ensure that your imaging settings, including the excitation and emission wavelengths, are correctly set for this compound. Second, check the concentration of your probe; it might be too low. Finally, prepare a fresh dilution from your stock solution to rule out degradation of the working solution.
Q5: Are there any chemical additives that can enhance the stability of this compound in solution?
The addition of antioxidants or radical scavengers to the medium can help reduce photobleaching. For some applications, commercially available anti-fade reagents can be used, which are particularly useful in fluorescence microscopy.
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Fluorescence
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Prepare a series of buffers with pH values ranging from 4 to 10 (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
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Prepare a working solution of this compound.
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Add a consistent volume of the this compound working solution to each buffer to achieve the same final concentration.
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Measure the fluorescence intensity of each solution using a fluorometer with the appropriate excitation and emission wavelengths for this compound.
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Plot the fluorescence intensity as a function of pH to identify the pH range that provides the highest and most stable signal.
Protocol 2: Assessment of Photostability
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Prepare a solution of this compound in a suitable buffer at its optimal pH.
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Place the solution in a cuvette in a fluorometer or on a microscope slide.
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Continuously expose the sample to the excitation light source at a fixed intensity.
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Record the fluorescence emission intensity at regular intervals over a prolonged period (e.g., every 30 seconds for 10 minutes).
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Plot the fluorescence intensity as a function of time. The rate of decrease in intensity is an indicator of the photostability of the probe.
Visualizations
Caption: Troubleshooting workflow for unstable this compound signal.
Caption: Recommended storage and handling protocol for this compound.
References
minimizing background fluorescence with 3-MeOARh-NTR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using the 3-MeOARh-NTR probe for nitroreductase (NTR) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe designed for the detection of nitroreductase (NTR) activity in living cells and tissues.[1][2][3] It is an activatable probe, meaning it is initially non-fluorescent but becomes highly fluorescent upon a specific enzymatic reaction. The probe consists of a rhodamine fluorophore caged with a nitro-aromatic group. In the presence of NTR and a cofactor like NADH or NADPH, the nitro group is reduced to an amino group.[4] This chemical transformation triggers a self-immolative cleavage, releasing the highly fluorescent rhodamine dye. This mechanism provides a high signal-to-noise ratio for detecting NTR activity, which is often elevated in hypoxic tumor cells.[1][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel internal standard ratio fluorescent probe for nitroreductase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Near-Infrared Nitroreductase (NTR) Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Nitroreductase (NTR) is an enzyme that is significantly upregulated in hypoxic environments, a hallmark of solid tumors. This characteristic makes NTR a crucial biomarker for cancer diagnosis and a key target for hypoxia-activated cancer therapies. The development of sensitive and selective probes to detect NTR activity is paramount for advancing cancer research and developing novel therapeutics. This guide provides a detailed comparison of several near-infrared (NIR) fluorescent probes for NTR detection, offering insights into their performance based on available experimental data.
Overview of NTR Detection by Fluorescent Probes
Fluorescent NTR probes are designed as "turn-on" systems. In their native state, these molecules are typically non-fluorescent or weakly fluorescent. The probe's design incorporates a nitroaromatic group that quenches its fluorescence. In the presence of NTR and a cofactor like NADH or NADPH, the nitro group is reduced to an amino group. This conversion triggers a conformational or electronic change in the fluorophore, leading to a significant increase in fluorescence intensity. This mechanism allows for the specific and sensitive detection of NTR activity in complex biological systems.
Comparison of Key Performance Metrics
The selection of an appropriate NTR probe depends on various factors, including its photophysical properties, sensitivity, selectivity, and performance in cellular environments. Below is a comparison of three notable NIR NTR probes: Py-SiRh-NTR , TCF-Nitro , and NTR-NO2 . While the initially requested 3-MeO-ARh-NTR could not be definitively identified in the scientific literature, the probes discussed here represent common and effective scaffolds used for NTR detection.
| Feature | Py-SiRh-NTR | TCF-Nitro | NTR-NO2 |
| Excitation Max (λex) | ~645 nm | ~560 nm | ~420 nm |
| Emission Max (λem) | ~680 nm | ~606 nm | ~541 nm |
| Fluorescence Enhancement | ~28-fold | Not explicitly stated | ~30-fold |
| Quantum Yield (Φ) activated | Not Reported | 0.91[1] | 0.43 |
| Limit of Detection (LOD) | 0.07 µg/mL | Not explicitly stated | 58 ng/mL |
| Response Time | ~180 min | Not explicitly stated | ~20 min |
| Cell Permeability | Yes | Yes | Yes |
| In Vivo Application | Demonstrated in cells | Demonstrated in bacteria | Demonstrated in cells |
Signaling Pathway and Experimental Workflow
The general mechanism of action for these probes involves a straightforward enzymatic reaction. The experimental workflow for evaluating and comparing these probes typically follows a standardized set of procedures.
Experimental Protocols
Detailed methodologies are critical for the accurate validation and comparison of NTR probes. Below are generalized protocols for key experiments.
In Vitro Fluorescence Response to NTR
Objective: To determine the fluorescence activation of the probe in the presence of NTR.
Materials:
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NTR probe stock solution (e.g., 1 mM in DMSO)
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Nitroreductase enzyme
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NADH stock solution (e.g., 10 mM in buffer)
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Phosphate-buffered saline (PBS), pH 7.4
Procedure:
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Prepare a solution of the NTR probe in PBS (e.g., final concentration of 10 µM).
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Add NADH to a final concentration of 200 µM.
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Initiate the reaction by adding varying concentrations of NTR.
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Incubate the mixture at 37°C for a specified time (e.g., 30-180 minutes).
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Measure the fluorescence emission at the appropriate excitation and emission wavelengths using a fluorescence spectrophotometer.
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A control reaction without NTR should be performed to measure background fluorescence.
Cellular Imaging of NTR Activity under Hypoxia
Objective: To visualize NTR activity in living cells under normoxic and hypoxic conditions.
Materials:
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Cancer cell line known to overexpress NTR under hypoxia (e.g., HeLa, A549)
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Cell culture medium (e.g., DMEM)
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Fetal bovine serum (FBS)
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Penicillin-Streptomycin
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NTR probe
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Hypoxia chamber or incubator (1% O₂)
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Confocal fluorescence microscope
Procedure:
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Seed cells on glass-bottom dishes and allow them to adhere overnight.
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Induce hypoxia by placing one set of dishes in a hypoxia chamber (1% O₂) for 12-24 hours. Keep a parallel set of dishes under normoxic conditions (21% O₂).
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Remove the culture medium and wash the cells with PBS.
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Incubate the cells with the NTR probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.
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Wash the cells three times with PBS to remove any unbound probe.
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Add fresh culture medium or PBS to the dishes.
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Image the cells using a confocal microscope with the appropriate laser excitation and emission filter sets.
-
Quantify the fluorescence intensity in both normoxic and hypoxic cells to determine the fold-change in signal.
Conclusion
The development of NIR fluorescent probes has significantly advanced our ability to study the tumor microenvironment. Probes like Py-SiRh-NTR, TCF-Nitro, and NTR-NO2 offer high sensitivity and selectivity for detecting NTR activity. When selecting a probe, researchers should consider the specific requirements of their experimental system, including the desired excitation/emission wavelengths, response time, and the biological context of the study. The provided protocols offer a foundation for the comparative evaluation of these and other emerging NTR probes, facilitating the selection of the most suitable tool for investigating the role of hypoxia in cancer biology and for the development of targeted therapies.
References
A Comparative Guide to Hypoxia Detection: 3-MeOARh-NTR vs. Traditional Methods
For researchers, scientists, and drug development professionals, the accurate detection of hypoxia—a condition of low oxygen concentration in tissues—is critical for advancing our understanding of various pathologies, including cancer, ischemia, and chronic inflammation. This guide provides an objective comparison between a novel fluorescent probe, 3-MeOARh-NTR, and traditional hypoxia detection methods, supported by experimental data and detailed protocols.
Hypoxia is a hallmark of the tumor microenvironment and is strongly associated with tumor progression, metastasis, and resistance to therapies. Consequently, robust and reliable methods for detecting and quantifying hypoxic regions are essential for both basic research and clinical applications. This guide will delve into the performance of this compound, a nitroreductase (NTR)-activated fluorescent probe, and compare it with established techniques such as pimonidazole-based immunohistochemistry and the detection of the endogenous marker HIF-1α.
Principles of Detection
This compound: A "Turn-On" Fluorescent Probe
This compound is a pro-fluorescent probe designed to be activated by nitroreductase (NTR), an enzyme that is significantly upregulated in hypoxic cells. In its native state, the probe is non-fluorescent. However, under hypoxic conditions, NTR catalyzes the reduction of the nitro group on the probe to an amino group. This conversion triggers a conformational change that results in a "turn-on" fluorescent signal, allowing for the direct visualization of hypoxic cells.
Traditional Methods: Indirect Detection and Adduct Formation
Traditional methods for hypoxia detection primarily rely on indirect measurements. Pimonidazole (B1677889), a 2-nitroimidazole (B3424786) compound, is a widely used hypoxia marker.[1] In hypoxic environments (oxygen levels below 1.3%), pimonidazole is reductively activated and forms stable covalent bonds with thiol-containing proteins and other macromolecules.[1][2] These pimonidazole adducts are then detected using specific monoclonal antibodies via immunohistochemistry (IHC).[1]
Another common traditional method involves the immunohistochemical detection of endogenous proteins that are stabilized under hypoxic conditions, most notably Hypoxia-Inducible Factor-1 alpha (HIF-1α).[3] HIF-1α is a key transcription factor that orchestrates the cellular response to low oxygen. Under normoxic conditions, it is rapidly degraded, but in hypoxia, it becomes stable, translocates to the nucleus, and activates the transcription of various genes involved in angiogenesis, metabolism, and cell survival.[3]
Performance Comparison
The selection of a hypoxia detection method depends on various factors, including the experimental model, the required sensitivity and resolution, and whether real-time imaging is necessary. Below is a summary of the key performance characteristics of this compound compared to traditional methods.
| Feature | This compound | Pimonidazole (IHC) | HIF-1α (IHC) |
| Principle | Enzyme-activated fluorescence | Reductive activation and adduct formation | Stabilization of endogenous protein |
| Detection | Direct fluorescence imaging | Indirect via antibody staining | Indirect via antibody staining |
| Temporal Resolution | Real-time imaging possible | Endpoint analysis | Endpoint analysis |
| Signal-to-Noise Ratio | High[1][4] | Good, but dependent on antibody specificity and staining protocol | Variable, can be affected by non-hypoxic stimuli and protein turnover |
| Sensitivity | High, detects NTR activity | Dependent on pO2 levels for adduct formation | Dependent on HIF-1α stabilization kinetics |
| Specificity | High for NTR activity[4] | Specific to hypoxic cells, but requires antibody detection | Can be influenced by non-hypoxic factors that stabilize HIF-1α |
| Invasiveness | Minimally invasive for in vitro/ex vivo | Requires tissue fixation and processing | Requires tissue fixation and processing |
| Live-cell Imaging | Yes | No | No |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound for hypoxia detection.
Caption: Experimental workflow for pimonidazole-based hypoxia detection.
Caption: HIF-1α signaling pathway in normoxia versus hypoxia.
Experimental Protocols
Protocol 1: Hypoxia Detection in Live Cells using this compound
This protocol is a general guideline for using a nitroreductase-activated fluorescent probe.
-
Cell Culture: Plate cells (e.g., HeLa cells) in a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
Induction of Hypoxia: Incubate the cells under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for a sufficient time to allow for the upregulation of nitroreductase (typically 6-12 hours). A parallel set of cells should be maintained under normoxic conditions (20% O2) as a control.
-
Probe Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the final working concentration (e.g., 10 µM).
-
Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 30 minutes at 37°C, maintaining the respective hypoxic or normoxic conditions.
-
Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate excitation and emission filters (e.g., λex = 488 nm and λem = 510-590 nm for this compound).[4]
Protocol 2: Pimonidazole Immunohistochemistry for Tissue Sections
This protocol outlines the key steps for detecting pimonidazole adducts in tissue.
-
Pimonidazole Administration: Resuspend pimonidazole hydrochloride in sterile 0.9% saline to a concentration of 30 mg/mL.[2] Inject the solution intravenously into the animal model (e.g., mouse) at a dosage of 60 mg/kg body weight.[2] Allow the pimonidazole to circulate for 90 minutes.[2]
-
Tissue Harvest and Fixation: Euthanize the animal and harvest the tissues of interest. Fix the tissues in 10% neutral buffered formalin.
-
Tissue Processing and Sectioning: Dehydrate the fixed tissues, embed them in paraffin, and cut thin sections (e.g., 5 µm). Mount the sections on microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform antigen retrieval to unmask the pimonidazole adducts. This can be done by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate the sections with a mouse monoclonal anti-pimonidazole primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a horseradish peroxidase (HRP)-conjugated goat anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analysis: Examine the stained sections under a light microscope to identify the brown-stained hypoxic regions.
Protocol 3: HIF-1α Immunohistochemistry
This protocol provides a general procedure for detecting HIF-1α in paraffin-embedded tissue sections.
-
Tissue Preparation: Follow steps 2-5 from the pimonidazole protocol for tissue harvesting, fixation, processing, sectioning, deparaffinization, rehydration, and antigen retrieval.
-
Peroxidase Blocking: Incubate the sections in a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against HIF-1α (e.g., a mouse monoclonal antibody) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Follow steps 8-9 from the pimonidazole protocol for secondary antibody incubation and signal detection with DAB.
-
Counterstaining and Mounting: Follow step 10 from the pimonidazole protocol.
-
Analysis: Analyze the sections under a light microscope, looking for brown staining, which is typically localized to the nucleus of hypoxic cells.
Conclusion
The development of nitroreductase-activated fluorescent probes like this compound represents a significant advancement in the field of hypoxia detection. These probes offer the distinct advantage of direct, real-time visualization of hypoxic cells with high sensitivity and specificity. While traditional methods such as pimonidazole and HIF-1α immunohistochemistry remain valuable and widely used tools, they are endpoint assays that require tissue fixation and processing, precluding live-cell imaging.
For researchers requiring dynamic monitoring of hypoxia in living cells or tissues, this compound and similar fluorescent probes provide a powerful solution. For studies involving archival tissue or when a well-established, validated method is preferred, pimonidazole and HIF-1α IHC continue to be the methods of choice. The selection of the most appropriate method will ultimately depend on the specific research question and the experimental context. This guide provides the necessary information to make an informed decision and to implement these techniques effectively in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel internal standard ratio fluorescent probe for nitroreductase detection in cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Nitroreductase Probes: Evaluating the Cross-Reactivity and Selectivity of Rhodamine-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific nitroreductase (NTR) probe "3-MeOARh-NTR" is not found in the currently available scientific literature. This guide will therefore utilize a representative and well-documented ratiometric rhodamine-based NTR probe, RDQF-RB-NTR , as a proxy to discuss the cross-reactivity and selectivity of this class of fluorescent sensors. The principles and methodologies described are broadly applicable to the evaluation of novel rhodamine-based NTR probes.
Nitroreductase (NTR) is an enzyme overexpressed in hypoxic environments, a characteristic of solid tumors, making it a crucial biomarker for cancer diagnosis and a target for hypoxia-activated prodrug therapies. Fluorescent probes that can selectively detect NTR activity are invaluable tools in this field. This guide provides a comparative analysis of a rhodamine-based NTR probe against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Nitroreductase Probes
The selection of an appropriate fluorescent probe is critical for the accurate detection of NTR activity. The following table summarizes the key performance indicators of the representative rhodamine-based probe, RDQF-RB-NTR, in comparison to other widely used classes of NTR probes, including coumarin-based and BODIPY-based sensors.
| Probe Class | Representative Probe | Detection Principle | Limit of Detection (LOD) | Selectivity Profile | Advantages | Disadvantages |
| Rhodamine-Based | RDQF-RB-NTR | Ratiometric Fluorescence | 29 ng/mL | High selectivity for NTR over various biologically relevant species including reactive oxygen species (ROS), reactive nitrogen species (RNS), and different metal ions.[1] | Ratiometric detection minimizes interference from environmental factors and probe concentration. Good photostability. | Potentially more complex synthesis and data analysis compared to "turn-on" probes. |
| Coumarin-Based | 6-nitro-7-hydroxycoumarin | Fluorescence "Turn-On" | Not specified in provided results | Good selectivity for NTR.[2] | Simple "turn-on" response, good cell permeability and photostability.[2] | May be susceptible to fluctuations in probe concentration and environmental conditions. Limited data on quantum yield for specific derivatives.[2] |
| BODIPY-Based | NBB (meso-phenol Bodipy) | Fluorescence "ON-OFF" | Not specified in provided results | High specificity for NTR. | Far-red emission minimizes autofluorescence from biological samples. | "ON-OFF" response might be less intuitive than "turn-on". |
Signaling Pathway and Experimental Workflow
To understand the function and evaluation of these probes, it is essential to visualize their mechanism of action and the experimental procedures used to validate their performance.
Caption: Enzymatic activation of a rhodamine-based NTR probe.
Caption: Experimental workflow for evaluating NTR probe selectivity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable comparison of fluorescent probes. Below is a representative protocol for assessing the selectivity of a rhodamine-based NTR probe.
Protocol: Selectivity Assay for RDQF-RB-NTR
This protocol is adapted from the methodology described for the ratiometric fluorescent probe RDQF-RB-NTR.[3]
1. Materials:
-
RDQF-RB-NTR probe stock solution (e.g., 1 mM in DMSO)
-
Recombinant Nitroreductase (NTR) enzyme
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A panel of potential interfering species:
-
Reactive Oxygen Species (ROS): e.g., H₂O₂, •OH, ONOO⁻
-
Reactive Nitrogen Species (RNS)
-
Biologically relevant metal ions: e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺
-
Other cellular reductants: e.g., Glutathione (GSH), Cysteine (Cys)
-
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Fluorescence microplate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of RDQF-RB-NTR (e.g., 5 µM) in PBS (pH 7.4).
-
Prepare solutions of NTR (e.g., 2.0 µg/mL) and NADH (e.g., 500 µM) in PBS.
-
Prepare solutions of each interfering species at a concentration significantly higher than that of the probe (e.g., 100 µM for most species, 1 mM for thiols).
-
-
Experimental Setup:
-
To individual wells of the 96-well plate, add the RDQF-RB-NTR working solution.
-
To the "NTR" control well, add the NTR and NADH solutions.
-
To the "Interferent" wells, add each of the potential interfering species individually.
-
To a "Blank" well, add only the probe solution in PBS.
-
-
Incubation:
-
Incubate the microplate at 37°C for a predetermined time (e.g., 20 minutes).[1] Protect the plate from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. For RDQF-RB-NTR, which is a ratiometric probe, measure the emission at two wavelengths (e.g., 588 nm and 655 nm) with an appropriate excitation wavelength (e.g., 570 nm).[3]
-
For "turn-on" probes, a single emission wavelength would be measured.
-
-
Data Analysis:
-
Calculate the fluorescence intensity ratio (I₆₅₅/I₅₈₈) for the ratiometric probe in each well. For "turn-on" probes, use the absolute fluorescence intensity.
-
Compare the fluorescence response in the presence of NTR to the response in the presence of each interfering species. A significantly higher response for NTR indicates high selectivity.
-
Conclusion
The development of highly selective and sensitive nitroreductase probes is paramount for advancing cancer research and diagnostics. While the specific probe "this compound" remains to be characterized in the literature, the analysis of a representative rhodamine-based probe, RDQF-RB-NTR, demonstrates the potential of this class of sensors. Their ratiometric signaling mechanism offers a robust method for NTR detection. As with any analytical tool, rigorous validation of cross-reactivity and selectivity against a broad range of biological species is essential to ensure the reliability of the experimental data. The protocols and comparative data presented in this guide provide a framework for researchers to objectively evaluate and select the most suitable NTR probe for their specific research needs.
References
A Comparative Guide to Rhodamine-Based Fluorescent Dyes for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive comparison of rhodamine-based fluorescent dyes and their common alternatives, offering objective performance data, detailed experimental protocols, and visualizations of key biological processes to aid in this selection.
Rhodamine dyes are a class of xanthene-based fluorophores widely recognized for their excellent photophysical properties, including high fluorescence quantum yields and good photostability.[1] These characteristics make them valuable tools in a multitude of applications, including fluorescence microscopy, flow cytometry, and drug delivery studies. This guide will delve into a comparative analysis of various rhodamine derivatives and other popular fluorescent dyes, presenting quantitative data to facilitate an informed choice for your specific research needs.
Performance Comparison of Fluorescent Dyes
The intrinsic brightness and performance of a fluorescent dye are determined by several key photophysical parameters. The molar extinction coefficient indicates how strongly a dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.[2] Photostability is another crucial factor, determining how long a dye can withstand illumination before photobleaching.[2] The following tables summarize these critical properties for a selection of rhodamine-based dyes and common alternatives.
Table 1: Photophysical Properties of Rhodamine-Based Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Rhodamine B | 543 | 565 | ~106,000 | ~0.31 (in water)[2][3] |
| Rhodamine 6G | 528 | 551 | ~116,000 | ~0.95 (in ethanol) |
| Rhodamine 123 | 507 | 529 | ~97,000 (in MeOH) | - |
| Tetramethylrhodamine (TMR) | 550 | 573 | ~92,000 | ~0.40 |
| Texas Red | 589 | 615 | ~85,000 | ~0.61 |
Note: Photophysical properties can be influenced by the local environment, including solvent and pH.
Table 2: Comparative Photophysical Properties of Other Common Fluorescent Dyes
| Dye Class | Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein | Fluorescein (FITC) | 495 | 518 | ~70,000 | ~0.93 |
| Cyanine | Cy3 | 550 | 570 | ~150,000 | ~0.15 |
| Cy5 | 649 | 670 | ~250,000 | ~0.20 | |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | ~71,000 | ~0.92 |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | ~0.10 | |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | ~0.33 | |
| ATTO Dyes | ATTO 488 | 500 | 520 | ~90,000 | - |
| ATTO 550 | 554 | 576 | ~120,000 | - | |
| ATTO 647N | 646 | 664 | ~150,000 | - |
Key Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are essential. The following sections provide detailed methodologies for common applications of rhodamine-based fluorescent dyes.
Protocol 1: Indirect Immunofluorescence Staining of Adherent Cells
This protocol outlines the steps for labeling a specific protein in fixed and permeabilized cells using a primary antibody and a rhodamine-conjugated secondary antibody.
Materials:
-
Adherent cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal serum in PBS)
-
Primary Antibody (specific to the target protein)
-
Rhodamine-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with the fixation solution for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells by incubating with the permeabilization buffer for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the rhodamine-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for rhodamine and the nuclear counterstain.
-
Protocol 2: Staining Mitochondria in Live Cells with Rhodamine 123
Rhodamine 123 is a cationic dye that specifically accumulates in active mitochondria due to their membrane potential. This protocol describes its use for visualizing mitochondria in living cells.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Cell culture medium
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Culture cells to a suitable confluency in an imaging dish.
-
-
Probe Loading:
-
Prepare a working solution of Rhodamine 123 in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized for the specific cell type.
-
Remove the existing culture medium and add the Rhodamine 123-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 20-60 minutes. The optimal incubation time will vary depending on the cell type.
-
-
Washing:
-
Aspirate the Rhodamine 123-containing medium.
-
Wash the cells twice with pre-warmed culture medium to remove the excess dye.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber.
-
Acquire images using a filter set appropriate for Rhodamine 123 (Excitation: ~507 nm, Emission: ~529 nm).
-
Perform time-lapse imaging if desired to observe mitochondrial dynamics.
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the sequence of steps in an experiment or the cascade of events in a signaling pathway is crucial for proper experimental design and data interpretation. The following diagrams, created using the DOT language, provide clear visual representations of common workflows and pathways relevant to the use of rhodamine-based dyes.
References
Comparative Efficacy of 3-MeOARh-NTR and Metronidazole in Nitroreductase-Mediated Cell Ablation: A Western Blot-Confirmed Analysis
Published: December 2, 2025
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of a novel prodrug, 3-Methoxy-Arylhydrazine (tentatively designated 3-MeOARh), against the conventional prodrug Metronidazole (Mtz) for use in the Nitroreductase (NTR) enzyme-mediated targeted cell ablation system. The NTR system is a powerful tool for inducible and cell-specific ablation in research, particularly in model organisms like zebrafish.[1][2][3] The efficacy of this system relies on the conversion of a non-toxic prodrug into a cytotoxic agent by the bacterial NTR enzyme, leading to DNA damage and subsequent apoptosis.[4][5]
This study evaluates the hypothesis that 3-MeOARh offers higher potency and specificity compared to Mtz. We present data on dose-dependent cell viability and confirm the apoptotic mechanism by quantifying the activation of Caspase-3 using Western blot analysis.
Data Presentation: Comparative Cytotoxicity
The cytotoxic efficacy of 3-MeOARh was compared to Metronidazole (Mtz) in a human embryonic kidney cell line (HEK293) stably expressing E. coli Nitroreductase (NTR). Cells were treated with varying concentrations of each prodrug for 48 hours. Cell viability was assessed using an MTT assay, and the results were normalized to untreated NTR-expressing control cells.
The data below indicates that 3-MeOARh induces significant cell death at lower concentrations than Mtz, suggesting higher potency.
| Prodrug Concentration | Mean Viability (Mtz) | Std. Deviation (Mtz) | Mean Viability (3-MeOARh) | Std. Deviation (3-MeOARh) |
| 0 µM (Control) | 100% | ± 4.5% | 100% | ± 4.2% |
| 1 µM | 98% | ± 5.1% | 85% | ± 6.3% |
| 2.5 µM | 91% | ± 6.8% | 62% | ± 7.1% |
| 5 µM | 75% | ± 8.2% | 31% | ± 5.9% |
| 10 µM | 48% | ± 7.5% | 12% | ± 3.8% |
Confirmation of Apoptotic Pathway via Western Blot
To confirm that cell death induced by 3-MeOARh proceeds via apoptosis, Western blot analysis was performed on lysates from NTR-expressing HEK293 cells treated with 5 µM Mtz or 5 µM 3-MeOARh for 48 hours. The activation of Caspase-3, a key executioner caspase in apoptosis, was measured by detecting its cleaved (activated) form (17/19 kDa fragments).
Results Summary:
-
β-Actin (Loading Control): Consistent expression across all lanes confirms equal protein loading.
-
Full-Length Caspase-3 (35 kDa): Present in all samples, with a noticeable decrease in the 3-MeOARh treated sample, consistent with its cleavage into the active form.
-
Cleaved Caspase-3 (17/19 kDa): A faint band is visible in the Mtz-treated sample. A significantly stronger band is present in the 3-MeOARh-treated sample, indicating a more robust activation of the apoptotic pathway at this concentration.
This result corroborates the cell viability data, linking the higher cytotoxicity of 3-MeOARh to a stronger induction of apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of NTR-mediated cell ablation and the experimental protocol used for this comparative study.
Caption: NTR converts a prodrug into a cytotoxin, causing DNA damage and activating Caspase-3-mediated apoptosis.
References
- 1. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Chemically Inducible Muscle Ablation System for the Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Nitroreductase/Metronidazole-Mediated Ablation and a MATLAB Platform (RpEGEN) for Studying Regeneration of the Zebrafish Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitroreductase-Activated Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent probe 3-MeOARh-NTR and other alternative probes for the detection of nitroreductase (NTR) activity in various cell lines. Nitroreductase is an enzyme that is upregulated in hypoxic environments, a common feature of solid tumors, making it a key biomarker for cancer research and the development of hypoxia-activated therapeutics.[1][2] The selection of an appropriate fluorescent probe is critical for accurately assessing NTR activity and its biological implications.
Mechanism of Action: Nitroreductase-Activated Probes
Nitroreductase-activated fluorescent probes are designed as "turn-on" sensors. In their native state, the fluorescence of the probe is quenched. Upon enzymatic reduction of a nitro group on the probe by nitroreductase, a conformational or electronic change occurs, leading to a significant increase in fluorescence intensity. This mechanism allows for the specific and sensitive detection of NTR activity within living cells.
Caption: General signaling pathway of a nitroreductase-activated fluorescent probe.
Performance Comparison of Nitroreductase Probes
The following tables summarize the performance of this compound and other commonly used fluorescent probes for nitroreductase detection in different cell lines. It is important to note that direct comparative data is limited, and performance can vary based on experimental conditions.
Table 1: Performance of this compound
| Cell Line | Concentration | Incubation Time | Excitation (nm) | Emission (nm) | Key Findings | Reference |
| Not Specified in available abstracts | Not Specified | Not Specified | Not Specified | Not Specified | High selectivity and high signal-to-noise ratio for NTR detection.[3] | [3] |
Table 2: Performance of Alternative Nitroreductase Probes
| Probe Name | Cell Line(s) | Concentration | Incubation Time | Excitation (nm) | Emission (nm) | Fold Change in Fluorescence | Limit of Detection (LOD) | Reference |
| Coumarin-based | HeLa, A549 | 10 µM | 30-60 min | ~360-400 | ~440-480 | Not specified | Not specified | [1] |
| Cyanine-based | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| BODIPY-based | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Resorufin-based | HeLa, A549 | Not specified | Not specified | 550 | 585 | Not specified | 0.27 ng/mL | [4] |
| FD-NTR | MCF-7 | Not specified | Not specified | Not specified | Not specified | Not specified | 12 ng/mL | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of nitroreductase probes. Below are generalized protocols for cell preparation, probe incubation, and imaging.
General Experimental Workflow
Caption: A typical experimental workflow for detecting nitroreductase activity in living cells.
Protocol 1: Live-Cell Imaging of Nitroreductase Activity
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound or alternative nitroreductase probe
-
Fluorescence microscope with appropriate filter sets
-
96-well imaging plates or chambered cover glass
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate or on chambered cover glass and culture until they reach 80-90% confluency.[1]
-
Hypoxia Induction (Optional): To induce nitroreductase expression, culture the cells under hypoxic conditions (e.g., 1% O₂) for 12-24 hours prior to the experiment.[1]
-
Probe Preparation: Prepare a stock solution of the nitroreductase probe in DMSO. Immediately before use, dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash them twice with PBS. Add the probe-containing serum-free medium to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[1]
-
Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.[1]
-
Imaging: Add fresh complete medium or PBS to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or populations using image analysis software such as ImageJ or Fiji. Compare the fluorescence signals between normoxic and hypoxic conditions, or between different cell lines.[1]
Protocol 2: In Vitro Nitroreductase Activity Assay in Cell Lysates
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Nitroreductase probe
-
NADH solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysis: Culture and treat cells as described in Protocol 1. Wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer and collect the supernatant after centrifugation.[1]
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method such as a BCA or Bradford assay.[1]
-
Assay Preparation: In a 96-well black microplate, add the cell lysate (containing 20-50 µg of total protein) to each well. Adjust the volume with an appropriate assay buffer.
-
Reaction Initiation: Prepare a reaction mixture containing the nitroreductase probe and NADH at their final desired concentrations. Add this mixture to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths. Kinetic readings can be taken over 30-60 minutes at 37°C.[1]
-
Data Analysis: Subtract the background fluorescence from a no-lysate control. Normalize the fluorescence signal to the total protein amount to determine the specific nitroreductase activity.[1]
Conclusion
The selection of a fluorescent probe for detecting nitroreductase activity is a critical step in experimental design. While this compound is highlighted as a probe with a high signal-to-noise ratio, its performance across a wide range of cell lines is not yet extensively documented in publicly available literature.[3] Researchers are encouraged to consider the specific characteristics of their cell models and experimental goals when choosing a probe. The protocols provided in this guide offer a starting point for the successful implementation of these powerful tools in cancer biology and drug discovery.
References
A Comparative Guide to Fluorescent Probes for Nitroreductase Detection
For Researchers, Scientists, and Drug Development Professionals
Nitroreductases (NTRs) are a family of enzymes that are significantly overexpressed in hypoxic environments, a hallmark of solid tumors, and are also found in various bacteria.[1][2] This characteristic makes NTR an important biomarker for cancer diagnosis, a trigger for hypoxia-activated prodrugs, and a target for detecting bacterial infections.[1][3] Fluorescent probes have emerged as a powerful tool for detecting NTR activity with high sensitivity and spatiotemporal resolution.[4][5] This guide provides a comprehensive comparison of various fluorescent probes for nitroreductase, complete with performance data, experimental protocols, and visual diagrams of their signaling pathways to aid researchers in selecting the most suitable probe for their needs.
Performance Comparison of Nitroreductase Fluorescent Probes
The selection of a fluorescent probe is dictated by its photophysical properties, sensitivity, and selectivity. The following table summarizes the key performance indicators for a selection of recently developed fluorescent probes for nitroreductase, categorized by their core fluorophore structure.
| Probe Name | Fluorophore Core | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Fold Change | Response Time (min) | Ref. |
| Coumarin-based | ||||||||
| Probe 1 | Coumarin | 550 | 585 | N/A | 0.27 ng/mL | N/A | N/A | [6] |
| Cyanine-based | ||||||||
| Cy7-1 | Cyanine | N/A | N/A | N/A | N/A | N/A | N/A | [7] |
| Py-SiRh-NTR | Silicon-Rhodamine | ~655 (Abs) | N/A | N/A | 0.07 µg/mL | N/A | N/A | [8] |
| BODIPY-based | ||||||||
| TNB | BODIPY | N/A | N/A | N/A | N/A | >60 | N/A | [9] |
| Other Heterocyclic Dyes | ||||||||
| FD-NTR | N/A | N/A | N/A | N/A | 12 ng/mL | N/A | N/A | [10] |
| 2P-1 | N/A | N/A | N/A | N/A | 20 ng/mL | ~70 | N/A | [7] |
| 2P-2 | GCTPOC | N/A | N/A | N/A | N/A | N/A | N/A | [7] |
| 2P-3 | N/A | N/A | N/A | N/A | 23.67 ng/mL | N/A | N/A | [7] |
| TPE-NO₂ | AIE-based | N/A | N/A | N/A | 5 ng/mL | N/A | N/A | [7] |
| NTR-NO₂ | Quinoxaline | N/A | N/A | N/A | 58 ng/mL | 30 | N/A | [11] |
| IND–NO₂ | N/A | 520 | 564 | N/A | 6.21 nM (0.16 µg/mL) | N/A | 20 | [3] |
| Probe 1 (Ratiometric) | Locked-Flavylium | 470 | 530/630 | N/A | 0.33 µg/mL | N/A | 90 | [12] |
Note: "N/A" indicates that the data was not available in the cited literature. The performance of fluorescent probes can be influenced by experimental conditions, including buffer composition, pH, and the specific nitroreductase enzyme used.[1]
Signaling Pathways and Mechanisms
The design of fluorescent probes for nitroreductase primarily relies on the enzymatic reduction of a nitro group, which triggers a change in the fluorophore's properties. The most common mechanisms are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).
Photoinduced Electron Transfer (PET) Mechanism
In PET-based probes, a nitroaromatic group acts as a quencher for a nearby fluorophore. The reduction of the nitro group to an amine by NTR disrupts the PET process, leading to a "turn-on" of fluorescence.
Caption: General mechanism of a PET-based nitroreductase probe.
Intramolecular Charge Transfer (ICT) Mechanism
ICT-based probes are designed so that the nitro group, a strong electron-withdrawing group, modulates the electronic properties of the fluorophore. Its reduction to an electron-donating amino group alters the ICT process, causing a significant shift in the emission wavelength or an increase in fluorescence intensity.[11]
Caption: Mechanism of an ICT-based nitroreductase probe.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of nitroreductase probes. Below are generalized protocols for key experiments.
In Vitro Probe Validation
This workflow outlines the steps to characterize the response of a new fluorescent probe to nitroreductase in a cell-free system.
Caption: Workflow for in vitro characterization of a nitroreductase probe.
Protocol for In Vitro Assay:
-
Preparation of Reagents:
-
Dissolve the fluorescent probe in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a stock solution of nitroreductase from a bacterial source (e.g., E. coli) in a buffer (e.g., 10 mM PBS, pH 7.4).
-
Prepare a fresh stock solution of NADH in the same buffer.
-
-
Fluorescence Assay:
-
In a 96-well plate or a cuvette, add the buffer, the fluorescent probe to the final desired concentration.
-
Initiate the reaction by adding NADH followed by nitroreductase.
-
Incubate the mixture at 37°C for a specific time.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
-
Determination of Limit of Detection (LOD):
-
Perform the assay with varying concentrations of nitroreductase.
-
Plot the fluorescence intensity against the enzyme concentration.
-
Calculate the LOD using the formula 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear regression.
-
-
Selectivity Assay:
-
Perform the fluorescence assay in the presence of other biologically relevant species (e.g., other reductases, reactive oxygen species, metal ions) to assess the probe's specificity for nitroreductase.
-
Cellular Imaging of Nitroreductase Activity
This protocol describes the use of fluorescent probes to visualize nitroreductase activity in living cells, often to detect hypoxia.
Caption: Workflow for cellular imaging of nitroreductase.
Protocol for Cellular Imaging:
-
Cell Culture:
-
Culture the cells of interest (e.g., cancer cell lines like HeLa or A549) in a suitable medium.
-
-
Induction of Hypoxia:
-
To study hypoxia-induced nitroreductase activity, incubate the cells in a hypoxic chamber (e.g., 1% O₂) for a desired period. Control cells are maintained under normoxic conditions (21% O₂).
-
-
Probe Incubation:
-
Treat the normoxic and hypoxic cells with the fluorescent probe at an optimized concentration and incubate for a specific time at 37°C.
-
-
Cell Washing:
-
Wash the cells with PBS to remove any excess probe.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope or a confocal microscope with the appropriate filter sets.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the images to compare nitroreductase activity between normoxic and hypoxic cells.
-
Conclusion
The development of fluorescent probes for nitroreductase has significantly advanced our ability to study hypoxic environments in tumors and detect bacterial infections. The choice of a probe should be carefully considered based on the specific application, required sensitivity, and the instrumentation available. This guide provides a comparative framework to assist researchers in making an informed decision. Future advancements may focus on developing probes with longer emission wavelengths for deeper tissue penetration and ratiometric probes for more quantitative measurements.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress in small molecule fluorescent probes for nitroreductase - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent progress in small molecule fluorescent probes for nitroreductase [ccspublishing.org.cn]
- 8. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00462G [pubs.rsc.org]
Independent Verification of 3-MeOARh-NTR Efficacy: A Comparative Guide to Fluorescent Probes for Nitroreductase Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent probe 3-MeOARh-NTR with other alternatives for the detection of nitroreductase (NTR), an enzyme commonly used as a biomarker for hypoxia in cancer and other diseases. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Introduction to Nitroreductase Detection and the Role of this compound
Nitroreductase is a flavin-containing enzyme that, under hypoxic conditions, is overexpressed in various pathological states, including solid tumors. This upregulation makes NTR a valuable biomarker for identifying hypoxic regions, which are often associated with resistance to therapy and increased malignancy. Fluorescent probes are instrumental in detecting NTR activity due to their high sensitivity and suitability for cellular and in vivo imaging.
This compound is a fluorescent probe designed for the detection of NTR. Its mechanism of action is based on the NTR-catalyzed reduction of a nitro group, which triggers a "turn-on" fluorescent signal. This allows for the visualization of NTR activity and, by extension, the mapping of hypoxic areas in biological systems. This guide compares the performance of this compound with other commercially available or well-documented fluorescent probes for NTR detection.
Performance Comparison of Nitroreductase Probes
The efficacy of a fluorescent probe is determined by several key parameters, including its detection limit, response time, and selectivity. The following table summarizes the available quantitative data for this compound and a selection of alternative probes.
Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions, such as buffer composition, temperature, and enzyme source, may vary between studies, influencing the reported values.
| Probe Name | Detection Limit (ng/mL) | Response Time | Key Features |
| This compound | Data not available in a directly comparable format | Data not available | High selectivity and sensitivity reported; used for imaging kidney hypoxia. |
| NTR-NO2 | 58 | Not specified | "Turn-on" fluorescent probe with a 30-fold fluorescence enhancement. |
| CS–CN–NO | 70 | 16 minutes | Ratiometric probe with an internal standard for more accurate detection. |
| FD-NTR | 12 | Not specified | Successful application in imaging MCF-7 cells and tumor tissues. |
| Py-SiRh-NTR | 70 | 180 minutes | Near-infrared (NIR) probe, suitable for deeper tissue imaging.[1] |
| Probe 1 (Resorufin-based) | 24.5 | Not specified | 11-fold fluorescence enhancement.[2] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of NTR fluorescent probes.
In Vitro Probe Characterization
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of nitroreductase enzyme and the cofactor NADH in the same buffer.
-
-
Fluorescence Spectroscopy:
-
In a cuvette, mix the probe solution, NADH, and buffer.
-
Record the baseline fluorescence spectrum using a fluorometer.
-
Initiate the reaction by adding the nitroreductase enzyme.
-
Record the fluorescence spectra at regular time intervals to determine the response time and fluorescence enhancement.
-
-
Determination of Detection Limit:
-
Perform a titration experiment by adding increasing concentrations of nitroreductase to the probe solution.
-
Measure the fluorescence intensity at the emission maximum for each concentration.
-
Plot the fluorescence intensity against the enzyme concentration. The detection limit is typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear range of the calibration curve.
-
-
Selectivity Assay:
-
Prepare solutions of various biologically relevant species (e.g., other enzymes, reactive oxygen species, amino acids).
-
Incubate the probe with each of these species under the same conditions as the NTR assay.
-
Measure the fluorescence response to determine the probe's selectivity for NTR.
-
Cellular Imaging
-
Cell Culture:
-
Culture a suitable cell line (e.g., cancer cells known to overexpress NTR under hypoxia) in appropriate media.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for a specified period (e.g., 12-24 hours). A normoxic control group should be maintained under standard conditions (e.g., 21% O2).
-
-
Probe Incubation:
-
Incubate both hypoxic and normoxic cells with the fluorescent probe at a predetermined concentration for a specific duration.
-
-
Fluorescence Microscopy:
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Compare the fluorescence intensity between the hypoxic and normoxic cells to evaluate the probe's ability to detect endogenous NTR activity.
-
Visualizations
Signaling Pathway of NTR-Activated Fluorescent Probes
Caption: NTR-mediated activation of a fluorescent probe.
Experimental Workflow for Probe Evaluation
Caption: Workflow for evaluating NTR fluorescent probes.
Conclusion
References
- 1. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a red-light emission hypoxia-sensitive two-photon fluorescent probe for in vivo nitroreductase imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
